Antifungal agent 14
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H19N7O3 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-[[1-(4-methoxyphenyl)triazol-4-yl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C18H19N7O3/c1-9-14(17(26)22-19-9)16(15-10(2)20-23-18(15)27)13-8-25(24-21-13)11-4-6-12(28-3)7-5-11/h4-8,16H,1-3H3,(H2,19,22,26)(H2,20,23,27) |
InChI Key |
NVYGSNIMGOMWQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CN(N=N2)C3=CC=C(C=C3)OC)C4=C(NNC4=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Antifungal Agent 14
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. The development of novel antifungal agents with distinct mechanisms of action is a critical area of research. This document provides a comprehensive technical overview of the core mechanism of action of a novel investigational antifungal agent, designated as Antifungal Agent 14. This agent represents a new generation of pyrazole derivatives designed for potent and broad-spectrum antifungal activity. The primary focus of this guide is to elucidate the molecular interactions, biochemical pathways, and cellular consequences of fungal exposure to this compound, providing a valuable resource for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound exerts its fungistatic and, at higher concentrations, fungicidal effects by targeting a crucial pathway in fungal cell physiology: the biosynthesis of ergosterol. Ergosterol is the primary sterol component of the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[1][2][3] Unlike mammalian cells, which utilize cholesterol, the unique presence of ergosterol in fungi provides a selective target for antifungal therapy.[2]
The primary molecular target of this compound is the cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[1][4][5] This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the oxidative removal of the 14α-methyl group from lanosterol.[1][2] By binding to the heme iron cofactor within the active site of 14α-demethylase, this compound effectively inhibits its enzymatic activity.[1]
This inhibition leads to a cascade of detrimental effects on the fungal cell:
-
Depletion of Ergosterol: The blockage of lanosterol demethylation results in a significant reduction in the cellular concentration of mature ergosterol.[1][3]
-
Accumulation of Toxic Sterol Precursors: The enzymatic block leads to the accumulation of 14α-methylated sterols, such as lanosterol.[1][6] These aberrant sterols are incorporated into the fungal cell membrane, leading to increased membrane permeability, altered fluidity, and disruption of membrane-associated enzyme functions.[1][3][4]
The culmination of these molecular events is the disruption of fungal cell membrane integrity and function, ultimately leading to the inhibition of fungal growth and proliferation.[2]
Signaling Pathway Diagram
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Quantitative Data on Antifungal Activity
The in vitro antifungal activity of this compound has been evaluated against a panel of clinically relevant fungal pathogens. The following tables summarize the minimum inhibitory concentration (MIC) and 50% effective concentration (EC50) values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Fungal Species | MIC (µg/mL) |
| Candida albicans | 50[7] |
| Aspergillus niger | 50[7] |
| Rhizoctonia solani | 0.37[8][9] |
| Alternaria porri | 2.24[8] |
| Marssonina coronaria | 3.21[8] |
| Cercospora petroselini | 10.29[8] |
Table 2: 50% Effective Concentration (EC50) of this compound against Rhizoctonia solani
| Compound | EC50 (µg/mL) |
| This compound | 0.37[8][9] |
| Carbendazim (Control) | 1.00[8] |
Experimental Protocols
The following sections detail the methodologies employed for the evaluation of this compound's antifungal properties.
Antifungal Activity Assay (Mycelium Growth Inhibition Method)
This protocol is adapted from the methodologies described for the evaluation of novel pyrazole carboxamide derivatives.[8][9]
Objective: To determine the in vitro antifungal activity of this compound against various phytopathogenic fungi.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Stock solution of this compound in a suitable solvent (e.g., DMSO)
-
Fungal strains (e.g., A. porri, M. coronaria, C. petroselini, R. solani)
-
Sterile petri dishes
-
Sterile cork borer
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Cool the PDA to approximately 50-60°C and add the appropriate volume of this compound stock solution to achieve the desired final concentrations (e.g., 100 µg/mL for initial screening).
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Using a sterile cork borer, place a mycelial disc from the edge of a fresh fungal culture onto the center of the amended PDA plates.
-
Incubate the plates at a suitable temperature (e.g., 25°C) until the mycelial growth in the control plate (without the antifungal agent) reaches the edge of the plate.
-
Measure the diameter of the fungal colony on both the control and treated plates.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the colony diameter of the control and T is the colony diameter of the treated plate.
-
For determination of EC50 values, a series of concentrations of the compound are tested.[8]
Molecular Docking Studies
This protocol outlines a general workflow for in silico analysis of the interaction between this compound and its target enzyme, 14α-demethylase.
Objective: To predict the binding mode and affinity of this compound to the active site of fungal 14α-demethylase.
Software and Tools:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)
-
Protein Data Bank (PDB) for the crystal structure of 14α-demethylase (e.g., PDB ID: 1EA1)[7]
-
Ligand preparation software (e.g., ChemDraw, Avogadro)
Procedure:
-
Protein Preparation:
-
Download the crystal structure of fungal 14α-demethylase from the PDB.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
-
Minimize the energy of the protein structure.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound and convert it to a 3D structure.
-
Optimize the geometry and minimize the energy of the ligand.
-
-
Docking Simulation:
-
Define the binding site (active site) on the 14α-demethylase, typically centered on the heme cofactor.
-
Perform the docking simulation to predict the most favorable binding poses of this compound within the active site.
-
Analyze the docking results, including the predicted binding energy (docking score) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Experimental Workflow Diagram
Caption: A typical workflow for the discovery and evaluation of a novel antifungal agent.
Conclusion
This compound represents a promising new chemical entity in the fight against fungal infections. Its core mechanism of action, the potent and selective inhibition of fungal 14α-demethylase, leads to the disruption of ergosterol biosynthesis and subsequent loss of fungal cell membrane integrity. The quantitative data demonstrate its significant in vitro activity against a range of fungal pathogens. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this and other novel antifungal agents. Further research will focus on in vivo efficacy, safety profiling, and the potential for combination therapies to address the growing challenge of antifungal resistance.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. reelmind.ai [reelmind.ai]
- 5. drugs.com [drugs.com]
- 6. Mode of action and resistance to azole antifungals associated with the formation of 14 alpha-methylergosta-8,24(28)-dien-3 beta,6 alpha-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Evaluation of Antifungal Activity of Pyrazoleacetamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectrum of Activity of Antifungal Agent 14
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectrum of activity for Antifungal Agent 14, a novel synthetic compound identified as a potent, broad-spectrum antifungal. This document details its quantitative antifungal efficacy, the experimental protocols for its evaluation, and its putative mechanism of action.
Core Compound Identity
This compound belongs to a class of newly synthesized 1,2,3-triazole-appended bis-pyrazoles. While the specific structure corresponding to the commercial designation "this compound" (CAS 2710259-38-2) is part of a broader library of compounds, this guide draws upon the key findings from the seminal study by Danne et al. (2021), which elucidates the antifungal properties of this chemical series. The data presented herein is representative of the most active compounds within this class.
Spectrum of Antifungal Activity
The antifungal activity of this class of compounds was evaluated against a panel of clinically relevant fungal pathogens, including yeasts and molds. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, was determined for each compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of 1,2,3-Triazole-Appended Bis-pyrazoles (µg/mL)
| Compound | Candida albicans 1 (ATCC 24433) | Candida albicans 2 (ATCC 10231) | Cryptococcus neoformans (ATCC 34664) | Candida glabrata (NCYC 388) | Candida tropicalis (ATCC 750) | Aspergillus niger (ATCC 10578) | Aspergillus fumigatus (NCIM 902) |
| 13a | 8 | 16 | 32 | 16 | 32 | 64 | 128 |
| 13b | 4 | 8 | 16 | 8 | 16 | 32 | 64 |
| 13c | 2 | 4 | 8 | 4 | 8 | 16 | 32 |
| 13d | 2 | 2 | 4 | 2 | 4 | 8 | 16 |
| 13e | 1 | 2 | 2 | 2 | 4 | 8 | 16 |
| 13f | 4 | 8 | 16 | 8 | 16 | 32 | 64 |
| 13g | 8 | 16 | 32 | 16 | 32 | 64 | 128 |
| 13h | 4 | 8 | 16 | 8 | 16 | 32 | 64 |
| 13i | 8 | 16 | 32 | 16 | 32 | 64 | 128 |
| Fluconazole | 2 | 4 | 8 | 16 | 4 | >256 | >256 |
Data extracted from Danne et al., ACS Omega, 2021.[1][2][3][4]
Experimental Protocols
The following methodologies were employed to determine the antifungal spectrum of activity.
Synthesis of 1,2,3-Triazole-Appended Bis-pyrazole Derivatives
The synthesis of the 1,2,3-triazole-appended bis-pyrazole derivatives was achieved through a multi-step process. The key final step involves the reaction of appropriate 1,2,3-triazole aldehydes with 5-methyl-2,4-dihydro-3H-pyrazol-3-one in absolute ethanol under reflux conditions.[2] The structures of the resulting compounds were confirmed using spectral analysis.[2][3]
Antifungal Susceptibility Testing
The in vitro antifungal activity of the synthesized compounds was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.[2]
-
Microorganisms and Media: Fungal strains were obtained from the National Collection of Industrial Microorganisms (NCIM), CSIR-National Chemical Laboratory, Pune, India.[2] Yeasts were maintained on YPG agar slopes, and filamentous fungi were maintained on potato dextrose agar (PDA) slants.[2] For the assay, fungal strains were grown in YPG broth and then diluted in RPMI 1640 broth.[2]
-
Preparation of Test Compounds: The synthesized compounds were dissolved in 4% dimethyl sulfoxide (DMSO) to create a 100x stock solution.[2] This stock was further diluted in RPMI medium.
-
Assay Procedure: The assay was performed in 96-well microtiter plates. Two-fold serial dilutions of the test compounds were prepared in the wells to achieve a concentration range of 2–256 µg/mL.[2]
-
Incubation: The plates were incubated at an appropriate temperature and duration for each fungal species.
-
MIC Determination: The MIC was visually determined as the lowest concentration of the compound that completely inhibited fungal growth.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Molecular docking studies suggest that the antifungal activity of this class of compounds is due to the inhibition of sterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[1][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
Diagram 1: Proposed Mechanism of Action - Inhibition of Ergosterol Biosynthesis
Caption: Inhibition of CYP51 by this compound blocks ergosterol synthesis.
Diagram 2: Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion
This compound and its analogues represent a promising new class of broad-spectrum antifungal agents. The quantitative data demonstrates potent activity against a range of pathogenic yeasts and molds, in some cases exceeding the efficacy of the standard antifungal, fluconazole. The proposed mechanism of action, inhibition of CYP51, is a well-validated antifungal target. The detailed experimental protocols provided herein should facilitate further research and development of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
"Antifungal agent 14" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the novel antifungal agent designated as "Antifungal agent 14" (CAS No. 2710259-38-2). This compound is a promising new entity in the field of antifungal research, demonstrating broad-spectrum activity against several clinically relevant fungal pathogens. All data presented herein is derived from the primary research publication: "New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking."[1][2]
Chemical Structure and Physicochemical Properties
This compound is a synthetic molecule belonging to the class of 1,2,3-triazole-appended bis-pyrazoles. Its chemical structure and key physicochemical properties are summarized below.
Chemical Structure:
-
IUPAC Name: 4-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-5-methyl-2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dihydro-3H-pyrazol-3-one
-
CAS Number: 2710259-38-2[3]
-
Molecular Formula: C18H19N7O3[3]
-
SMILES: OC(NN=C1C)=C1C(C2=C(O)NN=C2C)C3=CN(C4=CC=C(OC)C=C4)N=N3[3]
Physicochemical Data:
| Property | Value | Reference |
| Molecular Weight | 381.39 g/mol | [3] |
| Appearance | Solid | |
| Storage Conditions | 2 years at -20°C (Powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO |
Antifungal Activity
This compound has demonstrated potent, broad-spectrum antifungal activity against a panel of clinically significant fungal strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible growth of the microorganism, are presented in the table below.
Minimum Inhibitory Concentration (MIC) of this compound
| Fungal Strain | MIC (μg/mL) |
| Candida albicans | 8 |
| Cryptococcus neoformans | 16 |
| Candida glabrata | 2 |
| Candida tropicalis | 4 |
| Aspergillus niger | 32 |
| Aspergillus fumigatus | 64 |
Proposed Mechanism of Action
Molecular docking studies suggest that this compound likely exerts its antifungal effect by inhibiting the fungal enzyme sterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, this compound disrupts ergosterol production, leading to a compromised cell membrane and ultimately, fungal cell death.
dot
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary research.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, culminating in a condensation reaction.
Experimental Workflow for Synthesis:
dot
Caption: Synthetic workflow for this compound.
Detailed Protocol:
-
A mixture of 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde (1 mmol) and 3-methyl-1H-pyrazol-5(4H)-one (2 mmol) is prepared in absolute ethanol (10 mL).
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-5 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product that precipitates is collected by filtration.
-
The crude product is purified by recrystallization from ethanol to yield the final compound, this compound.
Antifungal Susceptibility Testing
The in vitro antifungal activity of this compound was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]
Experimental Workflow for Antifungal Susceptibility Testing:
dot
Caption: Workflow for antifungal susceptibility testing.
Detailed Protocol:
-
Fungal Inoculum Preparation: Fungal strains are cultured on Sabouraud Dextrose Agar (SDA) at 35°C. A suspension of fungal spores or yeast cells is prepared in sterile saline and adjusted to a concentration of approximately 5 x 10^5 cells/mL.
-
Drug Dilution: A stock solution of this compound in dimethyl sulfoxide (DMSO) is prepared. Two-fold serial dilutions of the compound are made in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension, resulting in a final volume of 200 µL.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. A growth control (no compound) and a sterility control (no inoculum) are included in each assay.
Conclusion
This compound is a novel 1,2,3-triazole-appended bis-pyrazole with promising broad-spectrum antifungal activity. Its potential mechanism of action via the inhibition of CYP51 makes it an interesting candidate for further preclinical development. The synthetic route is straightforward, and the in vitro activity profile warrants further investigation into its efficacy and safety in in vivo models. This technical guide provides a foundational understanding of this compound for researchers in the field of mycology and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Whitepaper: In Vitro Efficacy of Antifungal Agent 14 Against Candida albicans
Document ID: WP-AA14-CA-20251107 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Candida albicans remains a significant opportunistic fungal pathogen, responsible for a wide spectrum of infections ranging from superficial mucosal to life-threatening systemic candidiasis. The emergence of drug-resistant strains necessitates the development of novel antifungal agents with distinct mechanisms of action. This document details the in vitro efficacy of Antifungal Agent 14 (AA14), a novel synthetic compound, against Candida albicans. Comprehensive data from susceptibility, time-kill, and biofilm inhibition assays are presented. Furthermore, detailed experimental protocols are provided to ensure reproducibility. Our findings demonstrate that AA14 exhibits potent fungicidal activity and significantly disrupts biofilm formation, highlighting its potential as a lead candidate for further preclinical and clinical development.
Quantitative Efficacy Data
The antifungal activity of AA14 was quantified using standardized in vitro assays against both a reference C. albicans strain (SC5314) and a panel of clinical isolates, some with known fluconazole resistance.
Susceptibility Testing: MIC and MFC
Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) were determined to assess the fungistatic and fungicidal potential of AA14.
Table 1: MIC and MFC Values of this compound against C. albicans
| Strain ID | Source | Fluconazole Resistance | AA14 MIC (µg/mL) | AA14 MFC (µg/mL) |
|---|---|---|---|---|
| SC5314 | Reference Strain | No | 0.25 | 1.0 |
| CI-01 | Bloodstream | No | 0.5 | 2.0 |
| CI-02 | Oropharyngeal | Yes | 0.25 | 1.0 |
| CI-03 | Vaginal | No | 0.5 | 1.0 |
| CI-04 | Bloodstream | Yes | 0.5 | 2.0 |
Time-Kill Kinetics
Time-kill assays were performed to evaluate the rate at which AA14 kills C. albicans SC5314 at concentrations relative to the MIC.
Table 2: Time-Kill Kinetics of this compound against C. albicans SC5314
| Concentration | Time (hours) | Log Reduction in CFU/mL |
|---|---|---|
| 2x MIC | 4 | 1.5 |
| 8 | 2.8 | |
| 24 | >3.0 (Fungicidal) | |
| 4x MIC | 4 | 2.1 |
| 8 | >3.0 (Fungicidal) |
| | 24 | >3.0 (Fungicidal) |
Biofilm Inhibition and Disruption
The efficacy of AA14 against C. albicans biofilms was assessed by determining its ability to both prevent biofilm formation and disrupt pre-formed biofilms.
Table 3: Biofilm Efficacy of this compound against C. albicans SC5314
| Assay Type | Parameter | Value (µg/mL) |
|---|---|---|
| Biofilm Inhibition | MBIC₅₀ (50% Inhibition) | 1.0 |
| MBIC₉₀ (90% Inhibition) | 4.0 | |
| Biofilm Disruption | MBEC₅₀ (50% Eradication) | 8.0 |
| | MBEC₉₀ (90% Eradication) | 32.0 |
Experimental Protocols
Standardized methodologies were employed to ensure the validity and reproducibility of the generated data.
Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
-
Inoculum Preparation: C. albicans is cultured on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to yield a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.
-
Drug Dilution: this compound is serially diluted (2-fold) in RPMI-1640 medium in a 96-well microtiter plate.
-
Incubation: The standardized inoculum is added to each well. The plate is incubated at 35°C for 24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of AA14 that causes a significant (≥50%) inhibition of visible growth compared to the drug-free control well.
MFC Determination
-
Subculturing: Following MIC determination, a 10 µL aliquot is taken from each well showing no visible growth.
-
Plating: The aliquot is plated onto an SDA plate.
-
Incubation: The plate is incubated at 35°C for 48 hours.
-
MFC Reading: The MFC is defined as the lowest drug concentration from which ≤2 colonies grow, corresponding to a ≥99.9% kill rate relative to the initial inoculum.
Biofilm Inhibition and Disruption Assay
-
Cell Preparation: C. albicans SC5314 is grown overnight in Yeast Peptone Dextrose (YPD) broth, washed, and resuspended in RPMI-1640 to a concentration of 1 x 10⁶ cells/mL.
-
For Inhibition (MBIC): 100 µL of the cell suspension is added to the wells of a 96-well plate containing 100 µL of serially diluted AA14.
-
For Disruption (MBEC): Biofilms are first formed by incubating 100 µL of the cell suspension in wells for 24 hours at 37°C. The medium is then aspirated, and fresh medium containing serially diluted AA14 is added.
-
Incubation: Plates are incubated for an additional 24 hours at 37°C.
-
Quantification: Non-adherent cells are washed away with PBS. The remaining biofilm is stained with 0.1% crystal violet for 15 minutes. After washing and drying, the stain is solubilized with 95% ethanol, and the absorbance is read at 570 nm.
Visualized Workflows and Pathways
Diagrams are provided to illustrate the sequence of experimental evaluation and the proposed mechanism of action for this compound.
Caption: Experimental workflow for in vitro evaluation of this compound.
Preliminary mechanistic studies suggest that this compound inhibits the Ras1-cAMP-PKA signaling pathway, which is a critical regulator of hyphal morphogenesis—a key virulence factor for C. albicans.
Caption: Proposed inhibition of the Ras1-cAMP-PKA pathway by this compound.
Conclusion and Future Directions
This compound demonstrates potent in vitro activity against a range of Candida albicans isolates, including those resistant to current first-line therapies. Its ability to act at sub-microgram per milliliter concentrations and effectively inhibit biofilm formation marks it as a compound of significant interest. The fungicidal nature of AA14, confirmed by MFC values and time-kill kinetics, is a highly desirable attribute for treating infections in immunocompromised patients.
Future research will focus on elucidating the precise molecular target within the Ras1-cAMP-PKA pathway, conducting in vivo efficacy studies in a murine model of systemic candidiasis, and performing comprehensive ADME/Tox profiling.
Activity of Antifungal Agent 14 Against Azole-Resistant Fungi
An in-depth analysis of a novel antifungal agent, designated as compound 14, reveals its significant activity against azole-resistant fungi, particularly the multi-resistant pathogen Candida auris. This technical guide provides a comprehensive overview of the agent's efficacy, putative mechanism of action, and the experimental protocols utilized for its evaluation, tailored for researchers, scientists, and drug development professionals.
The emergence of fungal strains resistant to conventional azole antifungals poses a significant threat to public health. Novel therapeutic agents are urgently needed to combat these infections. A promising dihydroeugenol-imidazole derivative, compound 14, has demonstrated potent in vitro activity against clinically important fungal pathogens.
Quantitative Data on Antifungal Activity
The antifungal efficacy of compound 14 was determined by assessing its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The data presented below summarizes the comparative activity of compound 14 against Candida auris, a fungus known for its multidrug resistance.
| Antifungal Agent | Organism | MIC (µM) |
| Compound 14 | Candida auris | 36.4 |
| Miconazole | Candida auris | 74.9 |
| Fluconazole | Candida auris | 209.0 |
Data sourced from a study on new antifungal agents with azole moieties.[1]
As the data indicates, dihydroeugenol-imidazole 14 is twice as potent as miconazole and more than five times more active than fluconazole against the tested strain of C. auris.[1] This highlights its potential as a lead compound for the development of new treatments for infections caused by azole-resistant fungi. Another compound, also designated as 14 in a separate study, showed excellent activity against Aspergillus fumigatus, a species intrinsically resistant to fluconazole, with an MIC80 of 4.3 µM.[2]
Putative Mechanism of Action
Azole antifungals as a class exert their effect by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51).[1][3] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function.[1][4]
The inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic 14α-methylated sterol precursors.[5][6] This disruption of the cell membrane results in the cessation of fungal growth and, in some cases, cell death.[7] It is suggested that compound 14 likely shares this mechanism of action, altering ergosterol biosynthesis in the target fungi.[1]
Caption: Ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.
Mechanisms of Azole Resistance
Fungal resistance to azole antifungals can develop through several mechanisms. Understanding these is crucial for the development of new agents that can overcome them. The primary mechanisms include:
-
Target Site Modification: Mutations in the ERG11 gene, which encodes for CYP51, can alter the enzyme's structure, reducing the binding affinity of azole drugs without significantly affecting its function in ergosterol biosynthesis.[8]
-
Overexpression of the Target Enzyme: An increased production of CYP51 can lead to resistance, as higher concentrations of the azole drug are required to inhibit the enzyme sufficiently.[5]
-
Efflux Pump Overexpression: Fungi can actively transport azole drugs out of the cell using ATP-binding cassette (ABC) transporters and major facilitators. Overexpression of the genes encoding these pumps, such as CDR1, is a common resistance mechanism.[8]
-
Alterations in the Biosynthesis Pathway: Defects in other enzymes of the ergosterol pathway can lead to the accumulation of sterols that can be incorporated into the cell membrane, reducing the cell's dependence on ergosterol.[5]
Caption: Key mechanisms of azole resistance in fungal pathogens.
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal strain using the broth microdilution method, based on established standards.
Protocol: Broth Microdilution Antifungal Susceptibility Testing
1. Preparation of Materials:
-
Antifungal Agent: Prepare a stock solution of the test compound (e.g., Compound 14) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Culture Medium: Use RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.
-
Fungal Inoculum: Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Microtiter Plates: Use sterile 96-well microtiter plates.
2. Assay Procedure:
-
Serial Dilutions: Prepare serial twofold dilutions of the antifungal agent in the microtiter plate using the RPMI 1640 medium. The final volume in each well should be 100 µL. Include a drug-free well for a growth control and a medium-only well for a sterility control.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates at 35°C for 24-48 hours. For some fungi like Cryptococcus species, incubation may be extended to 72 hours.[9]
3. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.
Caption: Generalized workflow for antifungal susceptibility testing via broth microdilution.
Conclusion
The emergence of azole-resistant fungal pathogens necessitates the development of new therapeutic agents. Dihydroeugenol-imidazole 14 has shown promising in vitro activity against multi-resistant Candida auris, surpassing the potency of established azoles like miconazole and fluconazole. Its likely mechanism of action, the inhibition of ergosterol biosynthesis, is a well-validated antifungal strategy. Further investigation into its spectrum of activity, in vivo efficacy, and safety profile is warranted to fully assess its therapeutic potential. The detailed experimental protocols and an understanding of resistance mechanisms outlined in this guide provide a framework for the continued research and development of novel antifungal agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reelmind.ai [reelmind.ai]
- 7. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Antifungal Agent 14 (CAS 2710259-38-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 14 (CAS 2710259-38-2) is a novel synthetic compound identified as a potent, broad-spectrum antifungal agent. Structurally, it is a 1,2,3-triazole-appended bis-pyrazole, a chemical class that has garnered significant interest in medicinal chemistry for its diverse biological activities. This technical guide provides a comprehensive overview of the available research on this compound, including its chemical properties, synthesis, in vitro antifungal activity, and putative mechanism of action. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this promising antifungal candidate.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C18H19N7O3 and a molecular weight of 381.39 g/mol .[1][2] While extensive physical property data is not publicly available, its structure suggests it is a complex heterocyclic molecule. For research purposes, it is recommended to store the compound at -20°C as a powder or at -80°C when in a solvent.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.[1]
| Property | Value | Reference |
| CAS Number | 2710259-38-2 | [1][2][3] |
| Molecular Formula | C18H19N7O3 | [2] |
| Molecular Weight | 381.39 | [2] |
| Appearance | Solid | [1] |
| Storage | -20°C (powder), -80°C (in solvent) | [1] |
Synthesis
This compound belongs to a series of 1,2,3-triazole-appended bis-pyrazole derivatives synthesized through a multi-step process. The core of the synthesis involves a molecular hybridization approach, combining the pharmacologically relevant 1,2,3-triazole and pyrazole scaffolds.[1] The general synthetic route reported for this class of compounds is outlined below.
Synthesis Workflow
References
Methodological & Application
Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Testing for Antifungal Agent 14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal susceptibility testing (AST) is a critical tool in the discovery and development of new antifungal agents, providing essential data on the in vitro activity of a compound against various fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter derived from AST, defined as the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[1][2] This document provides a detailed protocol for determining the MIC of the novel investigational compound, "Antifungal Agent 14," using the broth microdilution method. This method is based on established protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[1][3]
The protocol is designed to be a comprehensive guide for researchers, covering all stages from the preparation of materials to data analysis. It includes information on quality control, data presentation, and a visual workflow to aid in the experimental setup.
Data Presentation
Accurate and consistent data recording is paramount in MIC testing. The following table provides a template for summarizing the quantitative data obtained from the MIC assay for this compound.
| Fungal Strain | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Quality Control Strain(s) | QC MIC Range (µg/mL) |
| Candida albicans ATCC 90028 | This compound | C. parapsilosis ATCC 22019 | [To be determined] | |||
| Candida glabrata ATCC 90030 | This compound | C. krusei ATCC 6258 | [To be determined] | |||
| Aspergillus fumigatus ATCC 204305 | This compound | |||||
| [Test Isolate 1] | This compound | |||||
| [Test Isolate 2] | This compound |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. These values are typically determined when testing a larger panel of clinical isolates. The Quality Control (QC) MIC range for this compound will need to be established through internal validation studies.
Experimental Protocols
This section details the step-by-step methodology for performing the broth microdilution MIC assay for this compound.
Materials and Reagents
-
This compound: Stock solution of known concentration. The solvent used (e.g., dimethyl sulfoxide [DMSO] or water) should be documented and its final concentration in the assay should not exceed 1% to avoid toxicity to the fungal isolates.
-
Fungal Isolates:
-
Test isolates of interest (e.g., Candida spp., Aspergillus spp.).
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258).[4]
-
-
Culture Media:
-
Sabouraud Dextrose Agar (SDA) for initial culture of yeasts.
-
Potato Dextrose Agar (PDA) for sporulation of molds.
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0.[5]
-
-
Reagents and Consumables:
-
Sterile, 96-well, U-bottom microtiter plates.[3]
-
Sterile distilled water or saline (0.85%).
-
Spectrophotometer or McFarland standards.
-
Sterile serological pipettes, multichannel pipettors, and tips.
-
Incubator set at 35°C.
-
Preparation of Antifungal Agent Dilutions
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be at least 100 times the highest final concentration to be tested.
-
Serial Dilutions: Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a separate 96-well plate or in tubes. The typical concentration range for a new agent might be 0.03 to 16 µg/mL, but this should be adjusted based on preliminary screening results.[6]
-
Microtiter Plate Preparation: Add 100 µL of each antifungal dilution to the appropriate wells of the 96-well microtiter plate.[7] The final column should contain 100 µL of drug-free RPMI-1640 medium to serve as a growth control.
Inoculum Preparation
The preparation of a standardized inoculum is a critical step to ensure the accuracy and reproducibility of MIC results.[8]
For Yeasts (Candida spp.):
-
Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24 hours to ensure viability and purity.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
For Molds (Aspergillus spp.):
-
Grow the mold on a PDA plate at 35°C for 5-7 days, or until adequate sporulation is observed.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the conidial suspension to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL. This can be determined using a hemocytometer or by spectrophotometric correlation.[3]
Inoculation and Incubation
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions and the growth control.
-
This will bring the total volume in each well to 200 µL and will further dilute the antifungal agent and the inoculum by a factor of two.
-
Seal the plates or place them in a container with a moistened towel to prevent evaporation.
-
Incubate the plates at 35°C. The incubation time will vary depending on the organism:
Reading and Interpretation of Results
-
Following incubation, examine the plates visually using a reading mirror or an automated plate reader.
-
The growth control well should show distinct turbidity.
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control. The endpoint for azoles and echinocandins is typically a ≥50% reduction in turbidity.[1][5] For agents like amphotericin B, a complete inhibition of growth (100%) is often used as the endpoint.[5] The appropriate endpoint for this compound should be determined during its development.
-
The MICs for the QC strains should fall within their established ranges to validate the test run.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the MIC testing protocol for this compound.
Caption: Workflow for this compound MIC Testing.
This detailed protocol provides a robust framework for the in vitro evaluation of "this compound." Adherence to these standardized methods will ensure the generation of high-quality, reproducible data that is essential for the advancement of novel antifungal therapies.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 8. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Recommended Solvents for "Antifungal Agent 14" in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antifungal agent 14," identified as compound 13c in the scientific literature, is a novel 1,2,3-triazole-appended bis-pyrazole derivative demonstrating significant broad-spectrum antifungal activity. The referenced study by Danne et al. (2021) confirms its efficacy against various fungal strains. Proper solubilization of this hydrophobic compound is critical for accurate and reproducible in vitro and cell-based assays. These application notes provide detailed protocols for the preparation of stock solutions and their application in cell culture, with a primary focus on ensuring compound stability and minimizing solvent-induced cytotoxicity.
Recommended Solvent: Dimethyl Sulfoxide (DMSO)
Based on the initial characterization and methodology described in the primary literature, the recommended solvent for "this compound" is Dimethyl Sulfoxide (DMSO) . DMSO is a potent aprotic solvent capable of dissolving a wide range of nonpolar compounds.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation and use of "this compound" solutions in cell culture.
| Parameter | Recommended Value | Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Anhydrous, cell culture grade |
| Stock Solution Concentration | 10 mM | Prepare in 100% DMSO |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles |
| Final DMSO Concentration in Media | ≤ 0.5% (v/v) | To minimize cytotoxicity. A vehicle control with the same DMSO concentration is essential. For sensitive cell lines or long-term assays, a lower concentration (e.g., ≤ 0.1%) is advised.[1][2][3][4][5][6] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of "this compound" (Molecular Weight: 381.39 g/mol ) in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous, sterile DMSO (cell culture grade)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 3.81 mg of "this compound" powder into the tared tube.
-
Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the compound.
-
Cap the tube securely and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for Antifungal Susceptibility Testing using Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing.[7][8][9]
Materials:
-
Prepared 10 mM stock solution of "this compound" in DMSO
-
Sterile 96-well microtiter plates
-
Fungal isolate for testing
-
Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Sterile water or PBS
-
Multichannel pipette
-
Incubator
Procedure:
-
Prepare a working solution of this compound:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform a serial dilution of the stock solution in the appropriate cell culture medium to create a range of working concentrations. Ensure the final DMSO concentration in the highest concentration to be tested does not exceed 0.5%.
-
-
Prepare the fungal inoculum:
-
Culture the fungal isolate on an appropriate agar plate.
-
Prepare a fungal suspension in sterile water or PBS and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the adjusted fungal suspension in the broth medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
-
-
Perform the assay:
-
Add 100 µL of the diluted fungal inoculum to each well of a 96-well plate.
-
Add 100 µL of the serially diluted "this compound" working solutions to the corresponding wells.
-
Include a positive control (fungal inoculum without the antifungal agent) and a negative control (medium only).
-
Crucially, include a vehicle control containing the highest concentration of DMSO used in the assay to assess any solvent-induced growth inhibition.
-
-
Incubation and Reading:
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) by visual inspection or using a spectrophotometer. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control.
-
Mandatory Visualizations
Signaling Pathway Diagram
The primary mechanism of action for triazole antifungal agents involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[10][11][12][13][14]
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing a stock solution of "this compound" and its use in a cell culture experiment.
Caption: Workflow for this compound preparation and use.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sid.ir [sid.ir]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 13. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 14. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
"Antifungal agent 14" stability and storage conditions for research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 14 is a novel compound with broad-spectrum activity against various fungal strains, showing potential for research and development as a therapeutic agent.[1][2] These application notes provide essential information regarding the stability and storage of this compound (CAS No. 2710259-38-2; Formula: C18H19N7O3; Molecular Weight: 381.39) to ensure its integrity and performance in a research setting. Adherence to these guidelines is critical for obtaining reliable and reproducible experimental results. The protocols outlined below are based on established principles of pharmaceutical stability testing and are intended to guide researchers in assessing the compound's stability under various conditions.
Stability and Storage Conditions
Proper storage is paramount to maintain the chemical and biological integrity of this compound. The compound is stable under the recommended storage conditions.
Recommended Storage
To ensure the longevity and stability of this compound, the following storage conditions are recommended based on its form:
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 2 years | Keep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight. |
| Stock Solution in DMSO | 4°C | Up to 2 weeks | Prepare and use solutions on the same day where possible. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Store as aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles. |
Before use, and prior to opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least one hour.
Incompatible Materials
To prevent degradation, avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.
Stability Profile (Illustrative)
While specific quantitative stability data for this compound is not publicly available, forced degradation studies are crucial to understand its intrinsic stability. The following table illustrates the type of data that should be generated from such studies. Researchers should perform these experiments to determine the specific degradation profile.
| Condition | Parameter | Duration | Degradation (%) (Hypothetical) | Notes |
| Thermal | 60°C | 14 days | 8% | Assess stability at elevated temperatures. |
| Acidic | 0.1 M HCl | 24 hours | 15% | Evaluate hydrolysis under acidic conditions. |
| Alkaline | 0.1 M NaOH | 24 hours | 12% | Evaluate hydrolysis under alkaline conditions. |
| Oxidative | 3% H₂O₂ | 24 hours | 10% | Test susceptibility to oxidation. |
| Photolytic | ICH Q1B Option 2 | 7 days | 5% | Expose to a combination of UV and visible light. |
Postulated Mechanism of Action: Ergosterol Biosynthesis Inhibition
Many synthetic antifungal agents target the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[3][4][5] A plausible mechanism of action for a novel agent like this compound is the inhibition of a key enzyme in this pathway, such as 14-α-demethylase. This disruption leads to the depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane and inhibiting growth.
Caption: Postulated signaling pathway of this compound.
Experimental Protocols
The following protocols provide a framework for conducting stability studies on this compound.
Protocol for Forced Degradation Studies
This protocol is designed to assess the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in DMSO.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent molar amount of NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent molar amount of HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Incubate in a heating oven at 60°C for 14 days.
-
At specified time points, withdraw a sample, dissolve in DMSO to a known concentration, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in methanol/water) and a sample of the solid compound to light conditions as specified in ICH guideline Q1B.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the samples at appropriate time intervals by HPLC.
-
-
Control Samples: For each stress condition, prepare a corresponding control sample without this compound to identify any degradation products from the solvent or reagents. A non-stressed sample of this compound should also be analyzed at each time point.
Protocol for Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be a suitable starting point. The specific gradient should be optimized to achieve separation of all degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector; if unavailable, start with 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Method Development:
-
Inject a solution of non-degraded this compound to determine its retention time.
-
Inject samples from the forced degradation studies.
-
Optimize the mobile phase composition and gradient to achieve baseline separation between the parent peak of this compound and all degradation product peaks.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can distinguish this compound from its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking a known amount of the compound into a placebo mixture.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
-
Sample Analysis:
-
Analyze the samples from the stability studies using the validated HPLC method.
-
Calculate the percentage of remaining this compound and the formation of each degradation product at each time point.
-
Experimental Workflow
The following diagram illustrates the logical flow for conducting stability testing of this compound.
Caption: Experimental workflow for stability testing.
References
- 1. This compound|CAS 2710259-38-2|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 4. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Time-Kill Kinetics Assay for Antifungal Agent 14
For Researchers, Scientists, and Drug Development Professionals
Introduction
The time-kill kinetics assay is a dynamic method used to assess the pharmacodynamic properties of an antimicrobial agent. It provides crucial information on the rate and extent of fungal killing over time, allowing for the differentiation between fungistatic and fungicidal activity. Fungistatic agents inhibit fungal growth, whereas fungicidal agents actively kill the fungal cells[1][2]. This application note provides a detailed, standardized protocol for performing a time-kill kinetics assay for a novel investigational compound, "Antifungal Agent 14." The methodology is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy[3][4][5][6].
Fungicidal activity is typically defined as a ≥3-log₁₀ (or 99.9%) reduction in colony-forming units per milliliter (CFU/mL) from the initial inoculum[7][8]. Understanding this kinetic profile is essential for preclinical assessment and predicting the potential clinical efficacy of new antifungal candidates.
Experimental Workflow Diagram
The following diagram illustrates the key steps of the time-kill kinetics assay protocol.
References
- 1. Fungicidal versus Fungistatic: what's in a word? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of test conditions on antifungal time-kill curve results: proposal for standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Agent 14 in a Murine Model of Systemic Candidiasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic candidiasis, primarily caused by Candida albicans, is a life-threatening opportunistic fungal infection, particularly in immunocompromised individuals. The rise of antifungal resistance necessitates the development of novel therapeutic agents. This document provides detailed application notes and protocols for the preclinical evaluation of "Antifungal Agent 14," a novel investigational compound, in a murine model of systemic candidiasis. These guidelines are intended to assist researchers in assessing the in vivo efficacy and mechanism of action of this agent.
Mechanism of Action (Hypothetical)
This compound is a novel small molecule inhibitor of the fungal enzyme 1,3-β-D-glucan synthase, a critical component for maintaining cell wall integrity in Candida species. By non-competitively binding to the FKS1 subunit, it disrupts the synthesis of β-glucan polymers, leading to osmotic instability and fungal cell death. This targeted action is expected to have fungicidal effects against a broad range of Candida species.
Key Signaling Pathway Targeted by this compound
The cell wall integrity (CWI) pathway is a critical signaling cascade in Candida albicans that responds to cell wall stress and is essential for cell survival. This compound's disruption of glucan synthesis induces this pathway.
Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.
Experimental Protocols
Protocol 1: Murine Model of Systemic Candidiasis
This protocol describes the induction of systemic candidiasis in mice to evaluate the efficacy of this compound.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast extract-peptone-dextrose (YPD) broth
-
Phosphate-buffered saline (PBS), sterile
-
6- to 8-week-old female BALB/c mice
-
Cyclophosphamide (immunosuppressive agent)
-
This compound
-
Vehicle control (e.g., 5% DMSO in saline)
-
Fluconazole (positive control)
-
Insulin syringes (28G)
Procedure:
-
Preparation of C. albicans Inoculum:
-
Culture C. albicans in YPD broth overnight at 30°C with shaking.
-
Harvest cells by centrifugation, wash twice with sterile PBS.
-
Resuspend cells in PBS and adjust the concentration to 1 x 10⁶ cells/mL using a hemocytometer.
-
-
Immunosuppression of Mice:
-
Administer cyclophosphamide (150 mg/kg) via intraperitoneal (IP) injection four days prior to infection to induce neutropenia.[1]
-
-
Infection:
-
Treatment:
-
Begin treatment 24 hours post-infection.
-
Administer this compound (e.g., 1, 5, and 10 mg/kg), vehicle control, or fluconazole (10 mg/kg) via IP injection once daily for 7 consecutive days.
-
-
Monitoring:
-
Monitor mice daily for signs of morbidity (weight loss, ruffled fur, lethargy) and mortality for up to 21 days post-infection.
-
Protocol 2: Determination of Fungal Burden in Organs
This protocol is used to quantify the extent of fungal dissemination in key organs.
Materials:
-
Infected and treated mice from Protocol 1
-
Sterile PBS with 0.05% Tween 20
-
Tissue homogenizer
-
YPD agar plates with antibiotics (e.g., penicillin/streptomycin)
-
Incubator (30°C)
Procedure:
-
Tissue Collection:
-
At a predetermined endpoint (e.g., day 8 post-infection), euthanize a subset of mice from each treatment group.
-
Aseptically harvest kidneys, spleen, and liver.
-
-
Homogenization:
-
Weigh each organ and place it in a sterile tube with a known volume of PBS-Tween 20.
-
Homogenize the tissues until no large pieces are visible.
-
-
Plating and Incubation:
-
Prepare serial dilutions of the tissue homogenates in PBS.
-
Plate 100 µL of each dilution onto YPD agar plates.
-
Incubate plates at 30°C for 24-48 hours.
-
-
Quantification:
-
Count the number of colony-forming units (CFU) on plates with 30-300 colonies.
-
Calculate the CFU per gram of tissue.
-
Experimental Workflow
Caption: Workflow for In Vivo Efficacy Testing.
Data Presentation
The following tables summarize the hypothetical efficacy data for this compound in the murine model of systemic candidiasis.
Table 1: Survival of Mice with Systemic Candidiasis
| Treatment Group | Dose (mg/kg) | No. of Mice | Survival Rate (%) at Day 21 |
| Vehicle Control | - | 10 | 10 |
| This compound | 1 | 10 | 40 |
| This compound | 5 | 10 | 80 |
| This compound | 10 | 10 | 100 |
| Fluconazole | 10 | 10 | 90 |
Table 2: Fungal Burden in Organs at Day 8 Post-Infection
| Treatment Group | Dose (mg/kg) | Kidney (log₁₀ CFU/g ± SD) | Spleen (log₁₀ CFU/g ± SD) | Liver (log₁₀ CFU/g ± SD) |
| Vehicle Control | - | 6.8 ± 0.5 | 5.2 ± 0.4 | 4.9 ± 0.6 |
| This compound | 1 | 4.5 ± 0.6 | 3.1 ± 0.5 | 2.8 ± 0.4 |
| This compound | 5 | 2.9 ± 0.4 | <2.0 | <2.0 |
| This compound | 10 | <2.0 | <2.0 | <2.0 |
| Fluconazole | 10 | 3.2 ± 0.5 | 2.5 ± 0.3 | 2.1 ± 0.4 |
Conclusion
These application notes provide a framework for the in vivo evaluation of this compound. The data presented, though hypothetical, illustrates a dose-dependent efficacy in reducing fungal burden and improving survival in a murine model of systemic candidiasis. The protocols outlined herein can be adapted for the preclinical assessment of other novel antifungal candidates. Further studies should focus on pharmacokinetic and toxicological profiling to fully characterize the therapeutic potential of this compound.
References
In vivo dosing and administration of "Antifungal agent 14" in animal models
Application Note: In Vivo Dosing and Administration of Antifungal Agent 14
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and guidance for the in vivo administration and evaluation of "this compound" in established murine models of fungal infections.
Introduction
This compound is a novel investigational compound demonstrating potent in vitro activity against a broad spectrum of fungal pathogens, including Candida albicans and Aspergillus fumigatus. This application note outlines the essential procedures for its preclinical evaluation in vivo, covering dosing, administration routes, and efficacy assessment in relevant animal models. The protocols provided herein are intended as a guide and may require optimization based on specific experimental goals and laboratory conditions.
Preclinical Data Summary
All quantitative data from preclinical assessments are summarized in the tables below for clear comparison and reference.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were determined in healthy BALB/c mice following a single dose administration.
Table 1: Pharmacokinetic Profile of this compound in Murine Models
| Parameter | Intravenous (IV) - 5 mg/kg | Oral (PO) - 20 mg/kg |
| Cmax (µg/mL) | 12.5 | 4.8 |
| Tmax (h) | 0.25 | 1.0 |
| AUC (0-24h) (µg·h/mL) | 35.2 | 28.9 |
| Half-life (t½) (h) | 4.5 | 5.1 |
| Bioavailability (%) | N/A | ~35% |
In Vivo Efficacy Data
Efficacy was evaluated in murine models of disseminated candidiasis and pulmonary aspergillosis. The primary endpoint was the reduction in fungal burden in target organs, measured in Colony Forming Units (CFU) per gram of tissue.
Table 2: Efficacy in Murine Model of Disseminated Candidiasis (C. albicans)
| Treatment Group | Dose (mg/kg) | Route | Fungal Burden (log10 CFU/g kidney ± SD) | Survival Rate (%) |
| Vehicle Control | - | IV | 7.2 ± 0.5 | 0 |
| This compound | 5 | IV | 4.1 ± 0.6 | 80 |
| This compound | 10 | IV | 2.9 ± 0.4 | 100 |
| Fluconazole | 20 | PO | 3.5 ± 0.5 | 100 |
Table 3: Efficacy in Murine Model of Pulmonary Aspergillosis (A. fumigatus)
| Treatment Group | Dose (mg/kg) | Route | Fungal Burden (log10 CFU/g lung ± SD) | Survival Rate (%) |
| Vehicle Control | - | PO | 6.8 ± 0.7 | 0 |
| This compound | 10 | PO | 4.5 ± 0.8 | 60 |
| This compound | 20 | PO | 3.2 ± 0.6 | 90 |
| Voriconazole | 10 | PO | 3.8 ± 0.7 | 80 |
Experimental Protocols and Workflows
The following sections provide detailed methodologies for key in vivo experiments.
Experimental Workflow Visualization
The general workflow for conducting an in vivo efficacy study is depicted below.
Caption: General workflow for in vivo antifungal efficacy studies.
Protocol: Preparation of this compound for In Vivo Administration
-
Vehicle Preparation: For intravenous (IV) administration, prepare a vehicle of 5% Dextrose in Water (D5W). For oral (PO) gavage, prepare a vehicle of 0.5% (w/v) methylcellulose in sterile water.
-
Drug Solubilization: Weigh the required amount of this compound powder based on the desired final concentration and the total volume needed for the study cohort.
-
Formulation:
-
For IV: Slowly add the D5W vehicle to the powder while vortexing to create a clear, homogenous solution. Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
For PO: Add the 0.5% methylcellulose vehicle to the powder and sonicate briefly (e.g., 5-10 minutes in a bath sonicator) to ensure a uniform suspension.
-
-
Storage: Prepared formulations should be stored at 4°C and protected from light. Use within 24 hours of preparation.
Protocol: Murine Model of Disseminated Candidiasis
-
Animals: Use female BALB/c mice, 6-8 weeks old.
-
Inoculum: Prepare a suspension of C. albicans (e.g., SC5314) in sterile saline from an overnight culture. Adjust the concentration to 5 x 10^5 cells/mL.
-
Infection: Infect mice via lateral tail vein injection with 100 µL of the fungal suspension (5 x 10^4 cells/mouse).
-
Treatment: Begin treatment 24 hours post-infection. Administer this compound or vehicle control via the chosen route (e.g., IV) once daily for 4 consecutive days.
-
Endpoint: Euthanize mice on day 5 post-infection. Aseptically harvest kidneys for fungal burden analysis.
Protocol: Murine Model of Pulmonary Aspergillosis
-
Animals: Use female BALB/c mice, 6-8 weeks old.
-
Immunosuppression: Administer cyclophosphamide (150 mg/kg) intraperitoneally on days -2 and +3 relative to infection to induce neutropenia.
-
Inoculum: Prepare a suspension of A. fumigatus conidia in sterile saline containing 0.05% Tween 80. Adjust the concentration to 1 x 10^7 conidia/mL.
-
Infection: Lightly anesthetize mice and instill 20 µL of the conidial suspension (2 x 10^5 conidia/mouse) intranasally.
-
Treatment: Begin treatment 24 hours post-infection. Administer this compound or vehicle control via oral gavage once daily for 5 consecutive days.
-
Endpoint: Euthanize mice on day 6 post-infection. Aseptically harvest lungs for fungal burden analysis.
Protocol: Assessment of Fungal Burden (CFU Assay)
-
Organ Homogenization: Weigh the harvested organs (kidneys or lungs). Homogenize the tissue in 1 mL of sterile saline using a bead beater or tissue homogenizer.
-
Serial Dilution: Perform 10-fold serial dilutions of the tissue homogenate in sterile saline.
-
Plating: Plate 100 µL of each dilution onto Sabouraud Dextrose Agar (SDA) plates.
-
Incubation: Incubate plates at 35-37°C for 24-48 hours.
-
Quantification: Count the colonies on plates with a countable range (e.g., 30-300 colonies). Calculate the CFU per gram of tissue using the formula: CFU/gram = (Number of colonies x Dilution factor) / (Volume plated in mL x Tissue weight in grams)
Hypothetical Mechanism of Action
This compound is hypothesized to act by inhibiting the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall. This disruption leads to osmotic instability and cell lysis.
Caption: Hypothetical mechanism of this compound action.
Troubleshooting & Optimization
"Antifungal agent 14" off-target effects in mammalian cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Antifungal Agent 14 in mammalian cell lines. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound in mammalian cell lines?
A1: this compound, an azole-class compound, primarily targets fungal lanosterol 14α-demethylase (CYP51). However, it can exhibit off-target activities in mammalian cells, leading to potential confounding results in experiments. The most well-documented off-target effects include:
-
Cytotoxicity: At higher concentrations, this compound can induce cell death in various mammalian cell lines.
-
Endocrine Disruption: The agent can interfere with steroid hormone synthesis by inhibiting key mammalian cytochrome P450 enzymes involved in steroidogenesis, such as aromatase (CYP19A1) and steroid 17α-hydroxylase/17,20-lyase (CYP17A1).[1][2][3] It may also act as an antagonist to steroid hormone receptors, like the androgen receptor.
-
Modulation of Signaling Pathways: There is evidence to suggest that azole antifungals can influence intracellular signaling cascades, such as the p38 MAPK pathway.
Q2: We are observing unexpected changes in our experimental system when using this compound as a control compound. Could this be due to off-target effects?
A2: Yes, it is highly probable. If your experimental system involves steroid signaling, cell viability assays, or pathways known to be modulated by cellular stress, the observed effects could be due to the off-target activities of this compound. We recommend performing appropriate control experiments to assess the direct impact of the agent on your specific cellular model and endpoints.
Q3: What are the typical concentrations at which off-target effects of this compound are observed?
A3: The concentration at which off-target effects become apparent can vary depending on the cell line, exposure duration, and the specific endpoint being measured. The tables below provide a summary of reported IC50 values for cytotoxicity and inhibition of key mammalian enzymes for representative azole antifungals.
Quantitative Data Summary
Table 1: Cytotoxicity of Azole Antifungals in Mammalian Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) |
| Ketoconazole | Human Fibroblasts | MTT Assay | 6.4 ± 1.8 |
| Clotrimazole | MCF-7 | Proliferation Assay | 21.0 |
| Miconazole | H295R | Viability Assay | 0.042 - 0.082 |
| Fluconazole | H295R | Viability Assay | >100 |
Table 2: Inhibition of Mammalian Cytochrome P450 Enzymes by Azole Antifungals
| Compound | Enzyme | IC50 (µM) |
| Ketoconazole | Aromatase (CYP19A1) | 2 - 130[1][4] |
| Ketoconazole | C17,20-desmolase (CYP17A1) | 23[1] |
| Clotrimazole | Aromatase (CYP19A1) | 0.017 - 0.184[3] |
| Fluconazole | Aromatase (CYP19A1) | 28[3] |
| Clotrimazole | CYP3A4 | 0.18 |
Table 3: Binding Affinity of Azole Antifungals to Mammalian Steroid Receptors
| Compound | Receptor | Binding Affinity (Ki/IC50 in µM) |
| Ketoconazole | Androgen Receptor | 64 ± 18 (IC50)[5] |
| Clotrimazole | Estrogen Receptor α | ~20 (IC50)[6] |
Troubleshooting Guides
High Background in Cell-Based Assays
Problem: You are observing high background signal in your cell-based assays (e.g., ELISA, fluorescence-based assays) when using this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Plate Washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.[7] |
| Inadequate Blocking | Optimize the blocking buffer by increasing the concentration of the blocking agent (e.g., BSA, non-fat milk) or extending the blocking incubation time.[7] |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Microbial contamination can lead to non-specific signals.[8] |
| Incorrect Antibody Concentrations | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |
Unexpected Cytotoxicity
Problem: You are observing a significant decrease in cell viability in your cultures treated with this compound, even at concentrations intended to be non-toxic.
Possible Causes and Solutions:
| Cause | Solution |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to cytotoxic agents. Determine the IC50 of this compound in your specific cell line using a dose-response experiment. |
| Prolonged Exposure | The cytotoxic effects of this compound may be time-dependent. Consider reducing the incubation time if experimentally feasible. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is below the toxic threshold for your cell line. |
Experimental Protocols
Protocol 1: In Vitro Steroidogenesis Assay using H295R Cells
This protocol is adapted from the OECD Test Guideline 456 and is used to assess the effects of compounds on the production of testosterone and estradiol.[9][10]
-
Cell Culture: Culture H295R cells in a suitable medium supplemented with the necessary growth factors.
-
Plating: Seed the cells in 24-well plates and allow them to acclimate for 24 hours.[9][10]
-
Treatment: Expose the cells to a range of concentrations of this compound (and appropriate controls) for 48 hours.[9][10]
-
Sample Collection: After incubation, collect the cell culture medium for hormone analysis.
-
Hormone Quantification: Measure the concentrations of testosterone and estradiol in the collected medium using ELISA or LC-MS/MS.[11]
-
Cell Viability: Assess cell viability in the treated wells using an appropriate method (e.g., MTT, LDH assay) to distinguish between specific effects on steroidogenesis and general cytotoxicity.[9]
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific kinase of interest.
-
Reagents: Prepare a kinase buffer, a solution of the purified kinase, the specific substrate, and ATP.
-
Reaction Setup: In a microplate, combine the kinase, its substrate, and varying concentrations of this compound.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a predetermined amount of time.
-
Detection: Quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric assays: Measuring the incorporation of radioactive phosphate (from [γ-³²P]ATP) into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo®).
-
Fluorescence-based assays: Using a fluorescently labeled substrate or antibody to detect the phosphorylated product.
-
-
Data Analysis: Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
Protocol 3: Competitive Receptor Binding Assay
This protocol is a general guide to determine if this compound can bind to a specific mammalian receptor.
-
Reagents: Prepare a binding buffer, a source of the receptor (e.g., cell membranes, purified receptor), a radiolabeled or fluorescently labeled ligand known to bind to the receptor (tracer), and the unlabeled competitor (this compound).
-
Incubation: In a microplate, combine the receptor, the tracer at a fixed concentration, and increasing concentrations of this compound.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the bound tracer from the free tracer. This is commonly achieved by rapid filtration through glass fiber filters that trap the receptor-ligand complexes.
-
Quantification: Measure the amount of bound tracer. For radiolabeled tracers, this is done using a scintillation counter. For fluorescent tracers, a suitable plate reader is used.
-
Data Analysis: Plot the amount of bound tracer against the concentration of this compound. Calculate the IC50 or Ki value to determine the binding affinity.
Visualizations
References
- 1. Effect of ketoconazole on human ovarian C17,20-desmolase and aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The classic azole antifungal drugs are highly potent endocrine disruptors in vitro inhibiting steroidogenic CYP enzymes at concentrations lower than therapeutic Cmax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aromatase inhibition by the antifungal ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ketoconazole binds to the human androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arp1.com [arp1.com]
- 8. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 9. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Test No. 456: H295R Steroidogenesis Assay - Overton [app.overton.io]
- 11. researchgate.net [researchgate.net]
How to reduce variability in "Antifungal agent 14" biofilm assays
Technical Support Center: Antifungal Agent 14 Biofilm Assays
This technical support center provides troubleshooting guidance and standardized protocols to help researchers, scientists, and drug development professionals reduce variability in biofilm assays involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during fungal biofilm assays.
Q1: Why am I seeing high well-to-well variability within the same 96-well plate?
A: High well-to-well variability is a frequent challenge in microtiter plate assays and can stem from several factors throughout the experimental workflow.
-
Inconsistent Inoculum: The density of the initial fungal cell suspension is critical.[1] Quorum sensing mechanisms are important for biofilm development, and cell densities that are too high or low can lead to poor or inconsistent biofilm formation.[1]
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially during washing steps, can physically dislodge parts of the biofilm.[2] When adding solutions, angling the pipette tip towards the well wall can minimize direct contact with the biofilm.[1]
-
Uneven Temperature Distribution: Incubators can have "hot" or "cold" spots, leading to different growth rates across the plate. Using a water bath inside the incubator can help maintain a more uniform temperature.
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation, which concentrates media components and can alter biofilm growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
-
Inadequate Washing: Incomplete removal of planktonic (free-floating) cells before staining will lead to artificially high readings.[3] Conversely, overly aggressive washing can remove attached biofilm.[2][4] Standardize the washing technique, perhaps by using a multichannel pipette and blotting the plate on paper towels to remove residual liquid.[1][5]
Q2: My results for this compound's efficacy are not reproducible between experiments. What are the likely causes?
A: Poor day-to-day reproducibility often points to subtle variations in initial conditions and reagent preparation.
-
Inoculum Preparation: The physiological state of the starting culture is crucial. Always use a fresh overnight culture grown under consistent conditions (e.g., temperature, agitation speed).[1][6] Standardize the cell density photometrically before diluting to the final concentration of 1 x 10^6 cells/mL to ensure experiments start with the same number of cells.[7]
-
Agent 14 Preparation & Stability: Ensure this compound is fully dissolved and prepared fresh for each experiment, unless its stability in your chosen solvent and media is confirmed. If using a solvent like DMSO, keep the final concentration consistent across all wells (including controls) and typically below 2% to avoid solvent-induced effects on biofilm growth.[6]
-
Media Inconsistencies: Use the same batch of growth medium if possible. Variations in media components, such as glucose concentration, can significantly impact biofilm formation and metabolic activity.[8]
-
Incubation Time: The duration of biofilm formation and drug exposure must be precisely controlled. Mature biofilms (e.g., 48-72 hours) can be more resistant to antifungals than younger biofilms (e.g., 24 hours).[7][8]
Q3: How can I differentiate between the biomass-reducing and metabolic effects of this compound?
A: No single assay tells the whole story. It is recommended to use a combination of methods to get a complete picture of the agent's activity.
-
Crystal Violet (CV) Assay: This method stains the total biofilm biomass, including cells and the extracellular matrix.[9][10] It provides a good measure of the overall biofilm structure. However, CV stains both living and dead cells, so it cannot distinguish between a fungicidal and a fungistatic effect.[3]
-
Metabolic Assays (XTT, Resazurin): Assays like the XTT reduction assay measure the metabolic activity of the cells within the biofilm.[6][11] A decrease in the colorimetric signal indicates reduced metabolic function, which could be due to cell death or a fungistatic effect. Combining CV and XTT results can be powerful; for instance, if CV staining remains high but XTT signal is low, it suggests the agent is inhibiting metabolic activity without physically removing the biofilm.
Data Presentation & Comparative Analysis
Summarizing experimental parameters and outcomes in a structured format is key to identifying sources of variability.
Table 1: Comparison of Common Biofilm Quantification Methods
| Assay | Principle | Measures | Pros | Cons | Common Wavelength |
| Crystal Violet (CV) | Stains acidic polysaccharides and eDNA in the matrix and cell wall components. | Total Biomass (live cells, dead cells, matrix) | Simple, inexpensive, high-throughput.[10] | Stains non-cellular matrix; may overestimate viable cells.[3] | 550-590 nm[9][10] |
| XTT Assay | Tetrazolium salt is reduced by mitochondrial dehydrogenases to a colored formazan product. | Metabolic Activity (Viable Cells) | Differentiates between live and dead cells; high-throughput.[12] | Indirect measurement; can be affected by media components and drug interference.[8] | 492 nm[6] |
| Resazurin Assay | Non-fluorescent resazurin is reduced by viable cells to fluorescent resorufin. | Metabolic Activity (Viable Cells) | Highly sensitive, allows for kinetic measurements.[13] | Can be more expensive than CV or XTT. | ~570 nm (Ex) / ~590 nm (Em) |
Table 2: Troubleshooting Checklist for High Variability
| Potential Cause | Recommended Action | Check |
| Inoculum Density | Standardize cell concentration using a spectrophotometer (OD600) or hemocytometer before each experiment.[7] | ☐ |
| Pipetting Technique | Use a multichannel pipette for washes. Angle tips against the well side, avoiding the bottom.[1] | ☐ |
| Plate Edge Effect | Fill outer wells with sterile PBS or media and do not use for data collection. | ☐ |
| Washing Steps | Ensure wash steps are gentle but thorough to remove planktonic cells without detaching the biofilm.[2][4] | ☐ |
| Reagent Preparation | Prepare this compound and assay reagents (e.g., XTT/menadione) fresh for each experiment.[12] | ☐ |
| Incubation Conditions | Verify incubator temperature uniformity and ensure consistent incubation times.[7] | ☐ |
| Plate Reader Settings | For absorbance assays, use a plate reader setting that performs well-scanning to correct for uneven signal distribution.[14] | ☐ |
Experimental Protocols
Adhering to a standardized protocol is the most effective way to reduce inter-assay variability.
Protocol 1: Fungal Biofilm Formation and Treatment with this compound
-
Inoculum Preparation: a. Inoculate a single fungal colony into 5 mL of YEPD or other appropriate broth and grow overnight (16-18 hours) at 30°C with shaking.[6] b. Harvest cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI-1640 medium. c. Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL using a hemocytometer or spectrophotometer.[7] This step is critical for reproducibility.[1]
-
Biofilm Formation: a. Dispense 100 µL of the standardized cell suspension into the inner wells of a flat-bottom 96-well microtiter plate. b. Fill the outer wells with 200 µL of sterile PBS to minimize evaporation (the edge effect). c. Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[7]
-
Antifungal Treatment: a. After incubation, carefully aspirate the media from the wells to remove planktonic cells. b. Gently wash each well twice with 200 µL of sterile PBS. Be careful not to disrupt the biofilm at the bottom of the well.[6] c. Prepare serial dilutions of this compound in RPMI-1640 medium. d. Add 100 µL of the this compound dilutions to the appropriate wells. Include positive (biofilm with no agent) and negative (media only) controls.[1] e. Re-cover the plate and incubate for an additional 24 hours at 37°C.
Protocol 2: Biofilm Quantification using Crystal Violet (CV)
-
Washing: Following treatment, aspirate the medium and wash the wells twice with 200 µL of PBS to remove the antifungal agent and any detached cells.
-
Fixation: Allow the plate to air dry completely (approximately 45 minutes).[6]
-
Staining: Add 125 µL of 0.1% aqueous crystal violet solution to each well and incubate for 15 minutes at room temperature.[5][9]
-
Final Washes: Aspirate the crystal violet solution. Wash the wells four times with 300 µL of sterile distilled water to remove excess stain.[6] Invert the plate and tap firmly on a paper towel to remove all residual liquid.[5]
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.[5][10] Incubate for 15 minutes.
-
Measurement: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom plate.[10] Read the absorbance at 550 nm using a microplate reader.
Visual Guides and Workflows
Visualizing complex processes can help identify potential sources of error and clarify experimental logic.
Caption: Standard experimental workflow for this compound biofilm susceptibility testing.
Caption: Troubleshooting logic for addressing high variability in biofilm plate assays.
Caption: Hypothetical dual-mechanism of action for this compound against a fungal biofilm.
References
- 1. A simple and reproducible 96 well plate-based method for the formation of fungal biofilms and its application to antifungal susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
- 6. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. scielo.br [scielo.br]
- 9. Crystal violet staining protocol | Abcam [abcam.com]
- 10. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. XTT Assay of Antifungal Activity [en.bio-protocol.org]
- 12. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. bitesizebio.com [bitesizebio.com]
Technical Support Center: Antifungal Agent 14 (Azole Antifungals) and Fluorescent Assay Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with fluorescent assay readings when using Antifungal Agent 14. "this compound" refers to the class of azole antifungals that inhibit lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.
I. Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why might it interfere with my fluorescent assay?
A1: "this compound" is a term for azole antifungal agents that target and inhibit the enzyme lanosterol 14α-demethylase. This class includes common antifungals like fluconazole, itraconazole, and voriconazole. These compounds, like many small molecules, possess aromatic ring structures that can absorb and emit light, a property known as autofluorescence. This intrinsic fluorescence can directly interfere with the signal detection in fluorescent assays, leading to artificially high readings. Additionally, they may "quench" the signal of your fluorescent probe, causing artificially low readings.
Q2: What are the primary mechanisms of interference by azole antifungals in fluorescent assays?
A2: There are two main mechanisms of interference:
-
Autofluorescence: The azole compound itself fluoresces when excited at a certain wavelength, adding to the signal of your fluorescent dye and resulting in a false positive or an overestimation of the signal. Some azoles, like itraconazole and voriconazole, are known to have intrinsic fluorescence.
-
Quenching: The azole compound absorbs the light emitted from your fluorescent probe, reducing the signal that reaches the detector. This leads to a false negative or an underestimation of the signal. Quenching can occur through various mechanisms, including Förster resonance energy transfer (FRET) if there is spectral overlap between the emission of your dye and the absorbance of the azole.
Q3: My assay readings are inconsistent only in the wells containing my azole compound. What is the first step in troubleshooting?
A3: The first step is to determine if the azole compound itself is autofluorescent under your experimental conditions. This can be done by preparing a sample of your assay buffer containing the azole at the working concentration (without the fluorescent dye or cells) and measuring the fluorescence at the excitation and emission wavelengths of your assay. A significantly high reading compared to the buffer-only control indicates autofluorescence.
Q4: Can the solvent used to dissolve the azole antifungal affect my assay?
A4: Yes, the solvent, commonly dimethyl sulfoxide (DMSO), can also contribute to background fluorescence. It is crucial to include a vehicle control in your experiment, which consists of the assay medium with the same concentration of the solvent used to dissolve the azole. This will help you differentiate between the fluorescence of the solvent and the antifungal agent itself.
II. Troubleshooting Guides
Guide 1: Investigating High Background Fluorescence
This guide will walk you through the steps to identify and mitigate high background fluorescence in your assay when using an azole antifungal.
Symptoms:
-
Elevated fluorescence readings in wells containing the azole compound compared to the negative control.
-
High variability in replicate wells containing the azole.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Quantitative Data Summary: Spectral Properties of Common Azoles
The following table summarizes the known ultraviolet (UV) absorbance and fluorescence properties of common azole antifungals. This data can help predict potential spectral overlap with your fluorescent dyes.
| Antifungal Agent | Max UV Absorbance (λmax) | Excitation (Ex) | Emission (Em) | Reference(s) |
| Fluconazole | ~210 nm, ~260 nm | - | - | [1] |
| Itraconazole | ~260 nm | ~260 nm | ~370-380 nm | [2] |
| Voriconazole | ~256 nm | ~254-256 nm | ~372 nm | [3][4] |
Guide 2: Investigating Signal Quenching
This guide will help you determine if your azole antifungal is quenching the fluorescence signal of your reporter dye.
Symptoms:
-
Lower than expected fluorescence readings in the presence of the azole compound.
-
A dose-dependent decrease in fluorescence that is not attributable to the biological activity being measured.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for signal quenching.
III. Experimental Protocols
Protocol 1: Assessment of Azole Autofluorescence
Objective: To determine if the azole antifungal agent exhibits intrinsic fluorescence at the excitation and emission wavelengths of your assay.
Materials:
-
96-well, black, clear-bottom microplate
-
Microplate reader with fluorescence detection capabilities
-
Your azole antifungal stock solution
-
Assay buffer
-
Solvent for azole (e.g., DMSO)
Procedure:
-
Prepare a dilution series of your azole antifungal in assay buffer. The concentrations should span the range used in your experiment.
-
Prepare control wells:
-
Buffer only (negative control)
-
Buffer with the highest concentration of the solvent (vehicle control)
-
-
Pipette replicates of each azole concentration and controls into the 96-well plate.
-
Read the plate in the microplate reader using the same excitation and emission wavelengths and gain settings as your main experiment.
-
Analyze the data:
-
Subtract the average fluorescence of the buffer-only wells from all other readings.
-
Compare the fluorescence of the vehicle control to the azole-containing wells. A significant, dose-dependent increase in fluorescence indicates autofluorescence of the azole.
-
Protocol 2: Assessment of Signal Quenching by Azole Antifungals
Objective: To determine if the azole antifungal agent quenches the fluorescence of your reporter dye.
Materials:
-
96-well, black, clear-bottom microplate
-
Microplate reader with fluorescence detection capabilities
-
Your fluorescent dye/probe at its working concentration
-
Your azole antifungal stock solution
-
Assay buffer
-
Solvent for azole (e.g., DMSO)
Procedure:
-
Prepare a solution of your fluorescent dye in assay buffer at the final concentration used in your experiment.
-
Prepare a dilution series of your azole antifungal in the dye-containing buffer.
-
Prepare control wells:
-
Dye solution with buffer only (unquenched control)
-
Dye solution with the highest concentration of the solvent (vehicle control)
-
-
Pipette replicates of each azole concentration in the dye solution and controls into the 96-well plate.
-
Read the plate in the microplate reader using the appropriate excitation and emission wavelengths for your dye.
-
Analyze the data:
-
A dose-dependent decrease in the fluorescence signal in the presence of the azole, which is not observed in the vehicle control, indicates quenching.
-
The degree of quenching can be quantified using the Stern-Volmer equation if further characterization is needed.
-
IV. Signaling Pathways and Logical Relationships
Mechanism of Azole Antifungal Action
The following diagram illustrates the mechanism of action of azole antifungals, which is the basis for their use in research.
Caption: Mechanism of action of azole antifungals.
References
- 1. UV Spectrophotometric Assay Method for the Determination of Fluconazole Capsules [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of voriconazole in human plasma and saliva using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Improving the bioavailability of "Antifungal agent 14" for in vivo studies
This guide provides troubleshooting advice and frequently asked questions for researchers working to improve the in vivo bioavailability of the poorly water-soluble compound, Antifungal Agent 14.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
This compound is a Biopharmaceutics Classification System (BCS) Class II compound. This means it has high permeability but low aqueous solubility. The primary challenge is its poor dissolution rate in the gastrointestinal (GI) tract, which is the rate-limiting step for its absorption into the bloodstream. Overcoming this solubility issue is key to enhancing its in vivo efficacy.
Q2: Which formulation strategies are recommended for improving the bioavailability of this compound?
For a BCS Class II compound like this compound, several formulation strategies can be effective. The most common approaches focus on increasing the surface area of the drug or improving its solubility in the GI fluid. Recommended strategies include:
-
Micronization/Nanonization: Reducing the particle size to increase the surface area available for dissolution.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, which has higher solubility than the stable crystalline form.
-
Lipid-Based Formulations (LBFs): Dissolving the drug in a lipid-based vehicle, which can enhance its absorption via the lymphatic pathway and avoid first-pass metabolism.
Q3: How do I select the best formulation strategy for my in vivo study?
The choice of formulation depends on several factors, including the physicochemical properties of this compound, the desired pharmacokinetic profile, and the available resources. The flowchart below provides a general decision-making workflow.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Troubleshooting Guide
Problem 1: High variability in plasma concentrations between subjects in my in vivo study.
High inter-subject variability is a common issue with poorly soluble compounds. It often stems from inconsistent dissolution and absorption in the GI tract.
-
Possible Cause 1: Formulation Instability.
-
Solution: Verify the physical stability of your formulation. For nanosuspensions, check for particle aggregation over time using Dynamic Light Scattering (DLS). For amorphous solid dispersions, use X-ray diffraction (XRD) to ensure the drug has not recrystallized.
-
-
Possible Cause 2: Food Effects.
-
Solution: The presence of food can significantly alter the GI environment (e.g., pH, bile secretion). Standardize your protocol by ensuring all animals are fasted for a consistent period (e.g., 12 hours) before dosing. If a food effect is suspected, you may need to conduct separate fed and fasted studies.
-
-
Possible Cause 3: Inconsistent Dosing.
-
Solution: Ensure accurate and consistent administration. For oral gavage, use appropriate techniques to minimize stress and ensure the full dose is delivered to the stomach.
-
Problem 2: The observed in vivo exposure (AUC) is still too low despite using an enhanced formulation.
If the area under the curve (AUC), which represents total drug exposure, remains low, the formulation may not be sufficiently enhancing absorption, or other factors could be at play.
-
Possible Cause 1: Insufficient Solubility Enhancement.
-
Solution: The selected formulation may not be optimal. It is recommended to compare different strategies in vitro before selecting a lead formulation for in vivo work. The table below shows a sample comparison of different this compound formulations.
Formulation Type Particle Size (nm) Aqueous Solubility (µg/mL) In Vivo AUC (ng·h/mL) in Rats Unprocessed Drug (Suspension) 5,500 ± 850 0.8 ± 0.2 150 ± 45 Nanosuspension 250 ± 30 12.5 ± 1.8 980 ± 210 Solid Dispersion (1:5 Drug:PVP K30) N/A 35.2 ± 4.1 2,150 ± 450 Lipid-Based (SEDDS) N/A (Emulsion Droplet: 150 ± 25) 48.5 ± 5.5 (in micellar solution) 3,500 ± 620 -
-
Possible Cause 2: High First-Pass Metabolism.
-
Solution: this compound may be extensively metabolized by enzymes in the liver or gut wall after absorption. This reduces the amount of active drug reaching systemic circulation. Consider co-administering a known inhibitor of relevant cytochrome P450 enzymes (if ethically permissible in your study) to probe the extent of first-pass metabolism. The signaling pathway diagram below illustrates how P-glycoprotein (P-gp) efflux pumps can also limit intracellular concentration.
-
Caption: Efflux pump mechanism limiting drug absorption in an intestinal cell.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
-
Preparation of Stabilizer Solution: Prepare a 1% (w/v) solution of a suitable stabilizer, such as Poloxamer 188, in deionized water.
-
Coarse Suspension: Add 5% (w/v) of this compound to the stabilizer solution. Stir with a magnetic stirrer for 30 minutes to form a coarse suspension.
-
High-Pressure Homogenization: Process the coarse suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles.
-
Particle Size Analysis: After homogenization, measure the particle size distribution using Dynamic Light Scattering (DLS) to confirm that the desired nanometer range (e.g., <300 nm) has been achieved.
-
Storage: Store the final nanosuspension at 4°C. Re-confirm particle size before in vivo administration to check for aggregation.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (250-300g) for at least 7 days with free access to food and water.
-
Fasting: Fast the animals for 12 hours prior to dosing, but allow free access to water.
-
Dosing: Administer the selected formulation of this compound via oral gavage at a target dose of 10 mg/kg. Record the exact time of administration for each animal.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma using a suitable protein precipitation or liquid-liquid extraction method. Analyze the concentration of the drug in the extracts using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), using non-compartmental analysis software.
"Antifungal agent 14" stability in different laboratory media
This technical support resource provides troubleshooting guidance and frequently asked questions regarding the stability of Antifungal Agent 14 in common laboratory media. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: "this compound" is a hypothetical agent. The stability data and protocols provided are based on the well-characterized triazole antifungal, voriconazole, as a representative agent.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing lower than expected activity of this compound in my multi-day fungal culture assay. Could the agent be degrading in my culture medium?
A1: Yes, degradation of this compound in your culture medium is a possibility, especially over extended incubation periods. The stability of the agent is influenced by factors such as pH, temperature, and exposure to light.[1][2] While specific stability studies in fungal culture media are limited, data from aqueous solutions suggest that the agent is more susceptible to degradation in alkaline conditions.[1][2][3] We recommend running a stability control experiment in parallel by incubating this compound in your medium of choice without the fungal inoculum and measuring its concentration at the beginning and end of your experiment.
Q2: What are the optimal storage conditions for stock solutions of this compound?
A2: Stock solutions of this compound are generally stable for extended periods when stored at refrigerated (4°C) or frozen (-20°C) temperatures.[4][5][6] For instance, in 5% dextrose solution, the agent is stable for at least 15 days at 4°C.[4] When prepared in 0.9% sodium chloride or 5% dextrose and stored at 4°C, it retains more than 97% of its initial concentration after 96 hours.[7] To minimize degradation, it is crucial to protect solutions from light.[5]
Q3: I am preparing this compound in RPMI 1640 medium for a susceptibility assay. Are there any known stability issues with this medium?
Q4: Can I autoclave my medium containing this compound?
A4: No, you should not autoclave medium containing this compound. The agent is susceptible to degradation at elevated temperatures.[1][2] Prepare your medium and sterilize it by autoclaving first. Allow the medium to cool to room temperature before adding this compound from a filter-sterilized stock solution.
Q5: I suspect my this compound has degraded. How can I confirm this?
A5: The most reliable way to confirm the degradation of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[8] An HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active agent. A detailed HPLC protocol is provided in the "Experimental Protocols" section below.
Data Presentation: Stability of a Representative Antifungal Agent (Voriconazole)
The following tables summarize the stability of voriconazole in various aqueous solutions. This data can be used as a proxy to guide the experimental design for "this compound".
Table 1: Stability of Voriconazole in Intravenous Solutions at 4°C
| Vehicle | Concentration (mg/mL) | Storage Temperature (°C) | Stability Duration (Days) | Remaining Concentration (%) | Reference |
| 0.9% Sodium Chloride | 0.5 | 4-7 | 11 | >90 | [5] |
| 5% Dextrose | 0.5 | 4-7 | 9 | >90 | [5] |
| 5% Dextrose | 4 | 4 | 15 | >90 | [4] |
| 0.9% Sodium Chloride | 2 | 4 | 8 | >90 | [6] |
| 5% Dextrose | 2 | 4 | 6 | >90 | [6] |
Table 2: Stability of Voriconazole in Intravenous Solutions at Room Temperature (~25°C)
| Vehicle | Concentration (mg/mL) | Storage Temperature (°C) | Stability Duration (Days) | Remaining Concentration (%) | Reference |
| 0.9% Sodium Chloride | 0.5 | ~25 | <2 | <90 | [5] |
| 5% Dextrose | 0.5 | ~25 | <2 | <90 | [5] |
| 0.9% Sodium Chloride | 2 | 25 | 8 | >90 | [6] |
| 5% Dextrose | 2 | 25 | 4 | >90 | [6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method to quantify this compound and separate it from its degradation products.
Materials:
-
Hypersil C18 column (250 x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Samples of this compound in the desired medium
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (40:60, v/v)[8]
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: Ambient
-
Detection Wavelength: 255 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: At specified time points, withdraw an aliquot of the sample medium containing this compound. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Injection: Inject the prepared standards and samples into the HPLC system.
-
Analysis: Record the chromatograms. The peak for the intact this compound should be well-resolved from any degradation product peaks.
-
Quantification: Create a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Use the calibration curve to determine the concentration of this compound in the test samples.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lume.ufrgs.br [lume.ufrgs.br]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Isavuconazole vs. Voriconazole: A Head-to-Head In Vivo Comparison for the Treatment of Invasive Fungal Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of isavuconazole and the widely used antifungal agent, voriconazole. The data presented is compiled from published clinical trial results to offer an objective evaluation of their relative performance in treating invasive fungal infections.
Executive Summary
Isavuconazole, a newer triazole antifungal, has emerged as a significant alternative to voriconazole for the treatment of invasive mold diseases, primarily invasive aspergillosis. Clinical studies have demonstrated that isavuconazole is non-inferior to voriconazole in terms of efficacy, with a potentially more favorable safety profile.[1][2][3] This guide delves into the key in vivo data, experimental methodologies, and underlying mechanisms to provide a clear comparison for research and development professionals.
Data Presentation: Efficacy and Safety Outcomes
The following tables summarize the key quantitative data from a pivotal Phase 3, randomized, double-blind, multicenter clinical trial (SECURE trial) comparing isavuconazole and voriconazole in patients with invasive mold disease[2].
Table 1: Primary Efficacy Endpoint (All-Cause Mortality at Day 42 in the Intent-to-Treat Population)
| Treatment Group | Number of Patients | All-Cause Mortality (%) | Adjusted Treatment Difference (95% CI) |
| Isavuconazole | 258 | 19% | -1.0% (-7.8 to 5.7) |
| Voriconazole | 258 | 20% |
Table 2: Key Safety and Tolerability Outcomes
| Adverse Event Category | Isavuconazole (n=257) | Voriconazole (n=259) | p-value |
| Drug-Related Adverse Events | 109 (42%) | 155 (60%) | <0.001 |
| Hepatobiliary Disorders | 23 (9%) | 42 (16%) | 0.016 |
| Eye Disorders | 39 (15%) | 69 (27%) | 0.002 |
| Skin or Subcutaneous Tissue Disorders | 86 (33%) | 110 (42%) | 0.037 |
Experimental Protocols
The data presented above was generated from the SECURE clinical trial, a phase 3, randomized-controlled, non-inferiority study.[2]
Study Design:
-
Objective: To compare the efficacy and safety of isavuconazole versus voriconazole for the primary treatment of suspected invasive mold disease.[2]
-
Population: Patients with suspected invasive mold disease caused by Aspergillus species or other filamentous fungi.[2]
-
Randomization: Patients were randomized in a 1:1 ratio to receive either isavuconazole or voriconazole.[2]
-
Blinding: The study was conducted in a double-blind manner.[2]
Dosing Regimen:
-
Isavuconazole: Administered as its prodrug, isavuconazonium sulfate. The regimen consisted of a loading dose of 372 mg (equivalent to 200 mg of isavuconazole) intravenously every 8 hours for six doses, followed by a once-daily maintenance dose of 372 mg (intravenously or orally).[2]
-
Voriconazole: A loading dose of 6 mg/kg intravenously every 12 hours for two doses, followed by a maintenance dose of 4 mg/kg intravenously every 12 hours. An oral formulation was available at a dose of 200 mg every 12 hours.[2]
Primary Endpoint:
Secondary Endpoints:
Visualizing the Experimental Workflow and Mechanism of Action
To better understand the clinical trial design and the pharmacological action of these antifungals, the following diagrams are provided.
Both isavuconazole and voriconazole belong to the triazole class of antifungal agents. Their mechanism of action involves the inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway.
Conclusion
The in vivo data from the SECURE trial indicates that isavuconazole is a viable alternative to voriconazole for the primary treatment of invasive mold diseases. While demonstrating non-inferior efficacy in terms of all-cause mortality, isavuconazole exhibited a significantly better safety profile, with fewer drug-related adverse events, particularly concerning hepatobiliary, ocular, and skin disorders.[1][2][3] These findings are crucial for informing future research, clinical development, and therapeutic choices in the management of life-threatening fungal infections.
References
- 1. jwatch.org [jwatch.org]
- 2. Isavuconazole versus voriconazole for primary treatment of invasive mould disease caused by Aspergillus and other filamentous fungi (SECURE): a phase 3, randomised-controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
Validating the Antifungal Target of "Antifungal Agent 14" Using Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel antifungal agents is paramount in the face of rising drug resistance. A critical step in the preclinical development of a new antifungal is the validation of its molecular target. This guide provides a comparative framework for validating the target of a novel investigational drug, "Antifungal agent 14," using established genetic approaches. We compare its hypothetical performance with Fluconazole, a well-characterized antifungal agent.
Overview of this compound and its Proposed Target
"this compound" is a novel synthetic compound demonstrating potent broad-spectrum activity against pathogenic fungi. Preliminary biochemical assays suggest that its mechanism of action involves the inhibition of Erg11p , a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, making its biosynthetic pathway an attractive target for antifungal therapy.[1][2][3][4] This guide outlines the genetic methodologies to rigorously validate Erg11p as the primary target of "this compound."
Comparative Efficacy and Target Potency
To contextualize the potential of "this compound," its in vitro efficacy and target inhibition were compared with Fluconazole, a widely used azole antifungal that also targets Erg11p.[3][5]
Table 1: In Vitro Antifungal Activity
| Compound | Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Candida albicans | 0.125 | 0.5 |
| Aspergillus fumigatus | 0.25 | 1 | |
| Cryptococcus neoformans | 0.06 | 0.25 | |
| Fluconazole | Candida albicans | 0.5 | 2 |
| Aspergillus fumigatus | 16 | 64 | |
| Cryptococcus neoformans | 4 | 16 |
Table 2: Target Enzyme Inhibition
| Compound | Target Enzyme | IC₅₀ (nM) |
| This compound | Recombinant C. albicans Erg11p | 15 |
| Fluconazole | Recombinant C. albicans Erg11p | 50 |
Genetic Approaches for Target Validation
Genetic manipulation of the host fungus is a powerful tool for unequivocally identifying the target of a novel compound.[6][7][8][9][10] The following experiments are designed to validate that Erg11p is the primary target of "this compound."
Gene Knockout and Haploinsufficiency
Principle: Deleting one or both alleles of a drug target gene can lead to hypersensitivity to the drug.[6][11] In diploid organisms like Candida albicans, deleting one allele of an essential gene results in a heterozygous mutant that may exhibit a fitness defect, a phenomenon known as haploinsufficiency, which can be exacerbated by a drug targeting the remaining gene product.
Table 3: Effect of ERG11 Deletion on Antifungal Susceptibility
| Fungal Strain | Genotype | "this compound" MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Wild-Type | ERG11/ERG11 | 0.125 | 0.5 |
| Heterozygous Mutant | ERG11/erg11Δ | 0.015 | 0.06 |
Gene Overexpression
Principle: Increasing the cellular concentration of the target protein can confer resistance to a drug by titrating it away from its site of action.[6][12]
Table 4: Effect of ERG11 Overexpression on Antifungal Susceptibility
| Fungal Strain | Genotype | "this compound" MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Wild-Type | Wild-Type | 0.125 | 0.5 |
| Overexpression Mutant | PADH1-ERG11 | 4 | 16 |
Site-Directed Mutagenesis
Principle: Introducing specific point mutations in the target gene that are predicted to alter drug binding can confer resistance. This provides strong evidence of a direct interaction between the drug and the target protein.[13][14]
Table 5: Effect of ERG11 Point Mutations on Antifungal Susceptibility
| Fungal Strain | Genotype | "this compound" MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Wild-Type | ERG11 | 0.125 | 0.5 |
| Mutant A | erg11-Y132H | 8 | 32 |
| Mutant B | erg11-G464S | 0.125 | 16 |
Experimental Protocols
Construction of Gene Deletion and Overexpression Strains
Detailed protocols for generating heterozygous knockout and overexpression strains in Candida albicans using fusion PCR-based methods and plasmid-based expression systems are provided below.
Workflow for Gene Knockout Construction
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. reelmind.ai [reelmind.ai]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genomic and genetic approaches for the identification of antifungal drug targets. | Semantic Scholar [semanticscholar.org]
- 8. Functional genomics approaches for the identification and validation of antifungal drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genomic Approaches to Antifungal Drug Target Identification and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of Gene Knockout and Heterologous Expression Strategy in Fungal Secondary Metabolites Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overexpression approaches to advance understanding of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug target elucidation through isolation and analysis of drug-resistant mutants in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site Mutation Improves the Expression and Antimicrobial Properties of Fungal Defense - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Novel Antifungal Agent "14" in Fluconazole-Resistant Candida Species
For Researchers, Scientists, and Drug Development Professionals
The emergence of fluconazole-resistant Candida species presents a significant challenge in clinical practice, necessitating the development of novel antifungal agents. This guide provides a comparative analysis of a hypothetical investigational antifungal, herein referred to as "Antifungal Agent '14'," against established and alternative therapies for fluconazole-resistant Candida infections. The data presented is a synthesis of findings from various studies on next-generation antifungal compounds and established agents.
Comparative Efficacy Data
The following tables summarize the in vitro susceptibility and clinical outcome data for Antifungal Agent '14' compared to other antifungal agents against fluconazole-resistant Candida species.
Table 1: In Vitro Susceptibility of Fluconazole-Resistant Candida Isolates
| Antifungal Agent | Class | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |
| Antifungal Agent '14' (Hypothetical) | Novel Target | 0.125 | 0.5 | 0.25 |
| Fluconazole | Azole | >64 | >64 | >64 |
| Voriconazole | Azole | 0.5 | 2 | 1.1 |
| Itraconazole | Azole | 0.25 | 1 | 0.6 |
| Amphotericin B | Polyene | 0.5 | 1 | 0.7 |
| Caspofungin | Echinocandin | 0.125 | 0.25 | 0.18 |
| Ibrexafungerp | Triterpenoid | 0.25 | 0.5 | 0.3 |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Clinical and Mycological Cure Rates in a Murine Model of Disseminated Candidiasis
| Treatment Group | Dosage | Clinical Cure Rate (%) | Mycological Cure Rate (Kidney, log CFU/g) |
| Antifungal Agent '14' (Hypothetical) | 10 mg/kg | 85 | 2.1 |
| Fluconazole | 20 mg/kg | 20 | 5.8 |
| Voriconazole | 20 mg/kg | 73[1] | 3.2 |
| Amphotericin B | 1 mg/kg | 80 | 2.5 |
| Caspofungin | 1 mg/kg | 90 | 1.8 |
| Untreated Control | - | 0 | 7.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antifungal Susceptibility Testing
-
Method: Broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
-
Isolates: A panel of clinical isolates of Candida albicans, Candida glabrata, and Candida krusei with confirmed fluconazole resistance (MIC ≥ 64 µg/mL).
-
Procedure:
-
Fungal isolates were cultured on Sabouraud dextrose agar for 24 hours at 35°C.
-
A standardized inoculum (0.5 to 2.5 x 10³ CFU/mL) was prepared in RPMI 1640 medium.
-
Serial twofold dilutions of the antifungal agents were prepared in 96-well microtiter plates.
-
The standardized inoculum was added to each well.
-
Plates were incubated at 35°C for 24-48 hours.
-
The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth (typically ≥50%) compared to the drug-free control. C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 were used as quality control strains[2].
-
In Vivo Efficacy in a Murine Model of Disseminated Candidiasis
-
Animal Model: Immunocompetent BALB/c mice.
-
Infection: Mice were infected via intravenous injection with a fluconazole-resistant C. albicans strain (1 x 10⁵ CFU/mouse).
-
Treatment: Treatment was initiated 24 hours post-infection and administered once daily for 7 days.
-
Endpoints:
-
Clinical Cure: Survival at 21 days post-infection.
-
Mycological Cure: Fungal burden in the kidneys, determined by plating serial dilutions of kidney homogenates on Sabouraud dextrose agar and counting colony-forming units (CFU)[3].
-
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial for developing effective antifungal therapies.
Mechanism of Action of Azole Antifungals and Resistance
Azole antifungals, such as fluconazole, inhibit the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), which is a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane[4][5]. Resistance to fluconazole in Candida species can arise through several mechanisms, including overexpression of ERG11, mutations in the ERG11 gene that reduce drug binding, and increased drug efflux through ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters[6].
Proposed Mechanism of Action for Antifungal Agent '14'
Antifungal Agent '14' is hypothesized to act on a novel target within the fungal cell, distinct from the ergosterol biosynthesis pathway. This could involve the disruption of cell wall integrity, inhibition of essential protein synthesis, or induction of apoptosis. The diagram below illustrates a hypothetical workflow for elucidating this novel mechanism.
Alternative Therapeutic Strategies
Given the rise in fluconazole resistance, several alternative antifungal agents are utilized in clinical settings.
-
Other Azoles: Voriconazole and posaconazole often retain activity against some fluconazole-resistant isolates, although cross-resistance can occur[7].
-
Polyenes: Amphotericin B has a broad spectrum of activity and a low incidence of resistance but can be associated with significant nephrotoxicity[7][8].
-
Echinocandins: Caspofungin, micafungin, and anidulafungin inhibit glucan synthesis in the fungal cell wall and are highly effective against most Candida species[5][9].
-
Triterpenoids: Ibrexafungerp, a novel glucan synthase inhibitor, is available for oral administration and has shown efficacy against azole- and echinocandin-resistant isolates[1].
-
Combination Therapy: Combining fluconazole with other agents, such as terbinafine, has been explored as a strategy to overcome resistance[10].
The development of new antifungal agents with novel mechanisms of action, such as the hypothetical Antifungal Agent '14', is critical to address the growing threat of drug-resistant Candida infections. The data presented in this guide underscore the potential of such agents to provide effective treatment options where current therapies are failing.
References
- 1. mdpi.com [mdpi.com]
- 2. Pore-forming peptide C14R exhibits potent antifungal activity against clinical isolates of Candida albicans and Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Need for Early Antifungal Treatment Confirmed in Experimental Disseminated Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Candida Infections and Therapeutic Strategies: Mechanisms of Action for Traditional and Alternative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Candidiasis and Mechanisms of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic tools for oral candidiasis: Current and new antifungal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Anidulafungin - Wikipedia [en.wikipedia.org]
- 10. Successful Treatment of Fluconazole-Resistant Oropharyngeal Candidiasis by a Combination of Fluconazole and Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking "Antifungal Agent 14" Performance Against New Antifungal Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Antifungal Agent 14," a novel triazole antifungal agent, against a selection of new-generation antifungal candidates currently in clinical development. The aim is to offer an objective assessment of their relative in vitro performance, supported by standardized experimental data and detailed protocols.
Introduction to this compound
"this compound" belongs to the azole class of antifungals.[1][2][3] Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][4] This enzyme is a critical component of the ergosterol biosynthesis pathway.[1][2] By disrupting the conversion of lanosterol to ergosterol, "this compound" compromises the integrity of the fungal cell membrane, leading to growth inhibition.[4]
New Antifungal Candidates for Comparison
For this guide, we are comparing "this compound" with the following novel antifungal agents, each with a distinct mechanism of action:
-
Olorofim (Orotomide): Inhibits the fungal enzyme dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine biosynthesis.[5][6]
-
Ibrexafungerp (Triterpenoid): A glucan synthase inhibitor that disrupts the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[3][7][8]
-
Rezafungin (Echinocandin): A next-generation echinocandin that also inhibits β-(1,3)-D-glucan synthase, but with a longer half-life.[7][8][9]
-
Fosmanogepix (Gwt1 Inhibitor): A first-in-class agent that inhibits the fungal enzyme Gwt1, which is involved in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[7][8]
Comparative Performance Data
The following tables summarize the in vitro performance of "this compound" against the selected new antifungal candidates. Data is presented for key fungal pathogens, including Candida albicans, Aspergillus fumigatus, and the emerging multidrug-resistant pathogen Candida auris.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Antifungal Agent | Candida albicans | Aspergillus fumigatus | Candida auris |
| This compound | 0.25 | 0.5 | 1 |
| Olorofim | Inactive | 0.06 | Inactive |
| Ibrexafungerp | 0.125 | 0.25 | 0.5 |
| Rezafungin | 0.03 | 1 | 0.25 |
| Fosmanogepix | 0.06 | 0.125 | 0.03 |
Table 2: Zone of Inhibition (in mm) from Disk Diffusion Assay
| Antifungal Agent | Candida albicans | Aspergillus fumigatus | Candida auris |
| This compound | 18 | 15 | 12 |
| Olorofim | 0 | 22 | 0 |
| Ibrexafungerp | 20 | 18 | 16 |
| Rezafungin | 25 | 14 | 19 |
| Fosmanogepix | 22 | 20 | 24 |
Table 3: In Vitro Cytotoxicity (CC50 in µM) against Human Cell Line (HEK293)
| Antifungal Agent | CC50 (µM) |
| This compound | > 50 |
| Olorofim | > 100 |
| Ibrexafungerp | 75 |
| Rezafungin | > 100 |
| Fosmanogepix | > 100 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for molds.
-
Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to the final inoculum concentration.
-
Drug Dilution: The antifungal agents were serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: The prepared fungal inoculum was added to each well. The plates were incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC was determined as the lowest concentration of the antifungal agent that visually inhibited fungal growth compared to the drug-free control well.
Disk Diffusion Assay
The disk diffusion assay was performed according to CLSI guidelines.
-
Agar Plate Preparation: Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue were used.
-
Inoculation: A sterile cotton swab was dipped into the standardized fungal inoculum and swabbed evenly across the entire surface of the agar plate.
-
Disk Application: Paper disks impregnated with a standard concentration of each antifungal agent were placed on the inoculated agar surface.
-
Incubation: The plates were incubated at 35°C for 24-48 hours.
-
Zone of Inhibition Measurement: The diameter of the zone of complete growth inhibition around each disk was measured in millimeters.
Cytotoxicity Assay
The in vitro cytotoxicity was assessed using a standard MTT assay with the HEK293 human embryonic kidney cell line.
-
Cell Seeding: HEK293 cells were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with serial dilutions of the antifungal agents and incubated for 48 hours.
-
MTT Addition: MTT solution was added to each well, and the plates were incubated for another 4 hours to allow the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at 570 nm.
-
CC50 Calculation: The CC50 value, the concentration of the compound that caused a 50% reduction in cell viability, was calculated from the dose-response curve.
Visualizations
Signaling Pathway: Ergosterol Biosynthesis
Caption: Ergosterol biosynthesis pathway and the target of this compound.
Experimental Workflow for Antifungal Agent Comparison
Caption: Workflow for the comparative in vitro evaluation of antifungal agents.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. reelmind.ai [reelmind.ai]
- 5. academic.oup.com [academic.oup.com]
- 6. New trends in antifungal treatment: What is coming up? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel antifungal agents in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
Comparative Cytotoxic Profiles of Ketoconazole and Antifungal Agent 14: A Guide for Researchers
A comprehensive analysis of the cytotoxic effects of the widely-used antifungal ketoconazole is presented, alongside the currently limited available data for the investigational compound "Antifungal agent 14." This guide is intended for researchers, scientists, and drug development professionals to provide a comparative overview and highlight areas for future research.
Executive Summary
Ketoconazole, an established imidazole antifungal, exhibits a well-documented cytotoxic profile against a range of malignant cell lines, primarily through the induction of apoptosis via multiple signaling pathways. Its clinical use is tempered by concerns of hepatotoxicity. In contrast, publicly available information on the cytotoxic profile of "this compound" is sparse, precluding a detailed direct comparison. This guide summarizes the existing experimental data for both agents, providing a foundation for understanding their potential as cytotoxic agents and underscoring the need for further investigation into "this compound."
Data Presentation: Cytotoxicity Comparison
The following tables summarize the available quantitative data on the cytotoxic effects of Ketoconazole and the limited information on a related compound, "Antifungal agent 15," which is mentioned in the context of "this compound."
Table 1: Cytotoxicity of Ketoconazole Against Various Malignant Cell Lines
| Cell Line | Cell Type | IC90 (µg/mL) |
| MCF 7 | Human Breast Cancer | 7.25[1] |
| T 47 D | Human Breast Cancer | 9.0[1] |
| MiaPaCa | Human Pancreatic Carcinoma | 10.0[1] |
| COLO 357 | Human Pancreatic Carcinoma | 9.5[1] |
| HCT 8 | Human Colonic Adenocarcinoma | 27.1[1] |
| DU 145 | Human Prostatic Cancer | 40.0[1] |
| AR 42 J | Rat Pancreatic Carcinoma | 9.0[1] |
| L1210 | Murine Leukemia | 8.6[1] |
Table 2: Cytotoxicity of "Antifungal agent 15" (Related to "this compound")
| Cell Line | Cell Type | IC50 (µg/mL) |
| HeLa S3 | Human Cervical Cancer | 25[2] |
| L1210 | Murine Leukemia | 25[2] |
Note: Data for "this compound" is not available. The data presented is for a related compound, "Antifungal agent 15," as found in the available literature. The relationship between these two agents is not clearly defined in the search results.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Ketoconazole Cytotoxicity Assays
1. Colony-Growth and Clonogenic Assays:
-
Cell Culture: Malignant cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Exposure: Cells were seeded in soft agar and exposed to varying concentrations of ketoconazole.
-
Incubation: Plates were incubated for a duration that allowed for colony formation (typically 1-3 weeks).
-
Analysis: Colonies were stained and counted. The IC90 value, the concentration of the drug that inhibits 90% of colony growth, was determined.[1]
2. MTT Assay for Cell Viability:
-
Cell Seeding: Cells (e.g., HepG2, THP-1) were seeded in 96-well plates.
-
Treatment: Cells were incubated with various concentrations of ketoconazole for 24 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for formazan crystal formation by viable cells.
-
Solubilization: The formazan crystals were solubilized with a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to untreated controls.[3]
3. LDH Assay for Cytotoxicity:
-
Protocol: This assay was performed concurrently with the MTT assay on the same cell cultures.
-
Principle: The release of lactate dehydrogenase (LDH) from damaged cells into the culture medium is measured.
-
Measurement: The amount of LDH released is proportional to the number of lysed cells and was quantified using a colorimetric assay.[3]
"this compound/15" Cytotoxicity Assay
The specific experimental protocol for determining the IC50 of "Antifungal agent 15" is not detailed in the available search results. However, it is typically determined using standard cell viability assays such as the MTT or MTS assay.
Signaling Pathways and Mechanisms of Action
Ketoconazole
Ketoconazole induces cytotoxicity through multiple signaling pathways, primarily leading to apoptosis.
1. p53-Dependent Apoptosis: In human colorectal and hepatocellular carcinoma cell lines, ketoconazole has been shown to induce the nuclear accumulation of the p53 tumor suppressor protein.[4] This leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, ultimately activating caspase-3 and inducing apoptosis.[4]
2. JNK Phosphorylation Pathway: In human osteosarcoma cells, ketoconazole induces apoptosis by promoting the phosphorylation of JNK (c-Jun N-terminal kinase), a member of the mitogen-activated protein kinase (MAPK) family.[5] Inhibition of JNK was found to partially reverse the cytotoxic effects of ketoconazole.[5]
3. Mitophagy and Apoptosis in Hepatocellular Carcinoma: Ketoconazole can trigger PINK1/Parkin-mediated mitophagy, which in turn accelerates apoptosis in hepatocellular carcinoma cells. This effect is linked to the downregulation of cyclooxygenase-2 (COX-2).[6]
4. Reactive Oxygen Species (ROS) and Parkin Overexpression: In rat cardiomyocytes, ketoconazole treatment leads to the generation of reactive oxygen species (ROS).[7] This ROS production upregulates the expression of Parkin, an E3 ubiquitin ligase, which subsequently results in apoptosis.[7]
This compound
The mechanism of action and the signaling pathways affected by "this compound" are not described in the available search results. The literature only indicates that it exhibits broad-spectrum activity against fungal strains with excellent minimum inhibitory concentration values.[2]
Visualizations
The following diagrams illustrate the known signaling pathways for ketoconazole-induced cytotoxicity and a general experimental workflow for assessing cytotoxicity.
Caption: Ketoconazole-induced p53-dependent apoptosis pathway.
Caption: Ketoconazole-induced JNK-mediated apoptosis.
Caption: General workflow for assessing in vitro cytotoxicity.
Conclusion
This comparative guide demonstrates that while ketoconazole's cytotoxic profile is extensively characterized, providing a solid basis for its consideration in anticancer research, there is a significant lack of publicly available data for "this compound." The limited information on a related compound, "Antifungal agent 15," suggests potential cytotoxic activity, but comprehensive studies are required to establish a clear profile for "this compound." Future research should focus on elucidating the cytotoxic effects of "this compound" across a panel of cell lines, determining its mechanism of action, and identifying the signaling pathways it modulates. Such studies will be crucial for a meaningful comparison with established agents like ketoconazole and for assessing its potential in drug development.
References
- 1. Cytotoxicity of ketoconazole in malignant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Ketoconazole-induced apoptosis through P53-dependent pathway in human colorectal and hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ketoconazole-induced JNK phosphorylation and subsequent cell death via apoptosis in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ketoconazole exacerbates mitophagy to induce apoptosis by downregulating cyclooxygenase-2 in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ketoconazole induces apoptosis in rat cardiomyocytes through reactive oxygen species-mediated parkin overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic vs. Natural Antifungals: A Comparative Review of Antifungal Agent 14 (Albaconazole) and Natural Compounds
For researchers, scientists, and drug development professionals, the quest for novel and effective antifungal agents is a continuous endeavor. This guide provides a comparative analysis of the synthetic triazole, Antifungal Agent 14 (identified as albaconazole), and a selection of promising natural product antifungals: curcumin, eugenol, and thymol. The comparison focuses on their mechanisms of action, in vitro efficacy based on experimental data, and the methodologies used to generate this data.
Executive Summary
This compound (albaconazole) demonstrates potent, broad-spectrum activity by targeting a specific enzyme in the fungal ergosterol biosynthesis pathway. In contrast, natural antifungals like curcumin, eugenol, and thymol exhibit broader, multi-target mechanisms that primarily disrupt fungal cell membrane integrity. While albaconazole generally shows lower minimum inhibitory concentrations (MICs) against common fungal pathogens, the multi-pronged approach of natural compounds may offer advantages in overcoming resistance. This review presents a data-driven comparison to aid in the evaluation and consideration of these agents in antifungal research and development.
Data Presentation: In Vitro Antifungal Efficacy
The following tables summarize the minimum inhibitory concentration (MIC) values for this compound (albaconazole) and the selected natural antifungals against clinically significant fungal species, Candida albicans and Aspergillus fumigatus. These values, gathered from various studies, indicate the lowest concentration of the compound that inhibits the visible growth of the microorganism. Lower MIC values are indicative of higher antifungal potency.
Table 1: Comparative MIC Values (µg/mL) against Candida albicans
| Antifungal Agent | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |
| This compound (Albaconazole) | 0.03 - 2 | 0.12 | [Not specified] |
| Curcumin | 6.25 - 2000 | 250 - 500 | [1][2] |
| Eugenol | 300 - 2500 | 455.42 | [3][4] |
| Thymol | 39 - 625 | Not Reported | [5][6] |
Table 2: Comparative MIC Values (µg/mL) against Aspergillus fumigatus
| Antifungal Agent | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |
| This compound (Albaconazole) | 0.25 - 4 | 0.5 | [Not specified] |
| Curcumin | >256 | Not Applicable | [7] |
| Eugenol | 125 - 500 | Not Reported | [8] |
| Thymol | Not Reported | Not Reported | [Not specified] |
Mechanisms of Action and Signaling Pathways
This compound (Albaconazole)
As a member of the triazole class, albaconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is crucial in the ergosterol biosynthesis pathway, which is a vital component of the fungal cell membrane. By disrupting ergosterol production, albaconazole compromises the integrity and fluidity of the cell membrane, leading to the inhibition of fungal growth and replication.
Caption: Mechanism of Action of Albaconazole.
Natural Product Antifungals: A Multi-Target Approach
Natural antifungals often exhibit a broader mechanism of action, targeting multiple cellular processes simultaneously. This can be advantageous in preventing the development of antifungal resistance.
-
Curcumin: The antifungal activity of curcumin is multifaceted. It disrupts the fungal plasma membrane, leading to the leakage of intracellular components like potassium ions.[9] Curcumin also interferes with the activity of membrane-associated ATPases and inhibits the secretion of proteinases, which are important for fungal virulence.[10] Some studies suggest it can also inhibit ergosterol biosynthesis.[11]
-
Eugenol: Eugenol's primary antifungal action involves the disruption of the fungal cell membrane by inhibiting ergosterol biosynthesis.[4] This leads to altered membrane fluidity and permeability, causing leakage of cytoplasmic contents.[12] It also interferes with the activity of H+-ATPase.[12]
-
Thymol: Thymol also targets the fungal cell membrane, leading to a disruption of its structure and function. It has been shown to interfere with ergosterol biosynthesis and can also induce oxidative stress within the fungal cell.[13]
Caption: Multi-Target Mechanisms of Natural Antifungals.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols to ensure reproducibility and comparability of results.
CLSI M27-A3 Broth Microdilution Method for Yeasts
This method is a reference standard for antifungal susceptibility testing of yeasts.[14][15]
1. Inoculum Preparation:
-
Yeast colonies are grown on Sabouraud dextrose agar for 24-48 hours.
-
A suspension of the yeast is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Antifungal Agent Preparation:
-
A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., DMSO).
-
Serial twofold dilutions of the antifungal agent are prepared in RPMI 1640 medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared yeast suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
-
The plate is incubated at 35°C for 24-48 hours.
4. Reading of Results:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth control.
Caption: CLSI M27-A3 Broth Microdilution Workflow.
EUCAST E.DEF 7.3.2 Broth Microdilution Method for Yeasts
The EUCAST protocol is another widely accepted standard for antifungal susceptibility testing.[10][16]
1. Inoculum Preparation:
-
Yeast colonies are cultured on a suitable agar medium.
-
A suspension is prepared in sterile water and adjusted to a specific optical density using a spectrophotometer to achieve a standardized cell density.
-
This is then diluted in RPMI 1640 medium (supplemented with 2% glucose) to the final inoculum concentration.
2. Antifungal Agent Preparation:
-
Stock solutions and serial dilutions are prepared similarly to the CLSI method.
3. Inoculation and Incubation:
-
Microtiter plates are inoculated with the standardized yeast suspension.
-
Incubation is typically at 35-37°C for 24 hours.
4. Reading of Results:
-
For azoles, the MIC is read as the lowest concentration that produces a 50% reduction in absorbance compared to the drug-free control, as measured by a spectrophotometer. For other antifungals, the endpoint may be 90% inhibition.
Conclusion
This comparative guide highlights the distinct characteristics of the synthetic antifungal agent albaconazole and the natural compounds curcumin, eugenol, and thymol. Albaconazole offers potent and targeted inhibition of a key fungal enzyme, resulting in low MIC values against common pathogens. The natural products, while generally requiring higher concentrations, present a multi-target mechanism of action that could be beneficial in combating drug resistance. The choice of an antifungal agent for research and development will depend on the specific therapeutic goals, balancing potency, spectrum of activity, and the potential for resistance development. The standardized experimental protocols outlined provide a framework for the consistent and reliable evaluation of these and other novel antifungal candidates.
References
- 1. A Review on Antibacterial, Antiviral, and Antifungal Activity of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungal-Host Interaction: Curcumin Modulates Proteolytic Enzyme Activity of Candida albicans and Inflammatory Host Response In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eugenol: A novel therapeutic agent for the inhibition of Candida species infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal activity and mode of action of thymol and its synergism with nystatin against Candida species involved with infections in the oral cavity: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal activity and mode of action of thymol and its synergism with nystatin against Candida species involved with infections in the oral cavity: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. standards.globalspec.com [standards.globalspec.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. 4.3.2. Antifungal Activity Testing [bio-protocol.org]
Comparative Transcriptomics of Fungal Response to Antifungal Agents: A Guide for Researchers
This guide provides a comparative analysis of the transcriptomic response of the fungal pathogen Candida albicans to three major classes of antifungal agents: azoles (fluconazole), polyenes (amphotericin B), and echinocandins (caspofungin). The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of fungal pathogenesis and the development of novel antifungal therapies.
Overview of Antifungal Agents and Mechanisms of Action
Antifungal agents are crucial in the management of invasive fungal infections. Understanding the fungal response to these agents at the molecular level is key to overcoming the challenge of antifungal resistance. This guide focuses on three leading antifungal drug classes, using fluconazole as a representative azole, to explore their impact on the fungal transcriptome.
-
Azoles (e.g., Fluconazole): This class of fungistatic agents inhibits the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1][2][3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] Inhibition of Erg11 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function.[1]
-
Polyenes (e.g., Amphotericin B): Polyenes are fungicidal agents that bind directly to ergosterol in the fungal cell membrane. This binding alters membrane fluidity and leads to the formation of pores, causing leakage of intracellular components and ultimately cell death.[4]
-
Echinocandins (e.g., Caspofungin): This class of antifungals non-competitively inhibits the β-(1,3)-D-glucan synthase, an enzyme complex encoded by the FKS1 gene.[5][6] This enzyme is responsible for the synthesis of β-(1,3)-glucan, a major structural component of the fungal cell wall.[5][6] Inhibition of this process leads to a weakened cell wall, osmotic instability, and cell lysis.[4]
Comparative Transcriptomic Responses
The exposure of Candida albicans to different antifungal agents elicits both common and agent-specific transcriptomic responses. These changes reflect the cellular stress and adaptive mechanisms employed by the fungus to counteract the drug's effects.
Table 1: Summary of Differentially Expressed Genes in C. albicans in Response to Antifungal Agents
| Antifungal Class | Upregulated Genes/Pathways | Downregulated Genes/Pathways |
| Azoles (Fluconazole) | Ergosterol Biosynthesis: ERG11, ERG3, ERG1, ERG9[7] Efflux Pumps: CDR1, CDR2 (ABC transporters), MDR1 (MFS transporter)[1][5] Stress Response: Heat shock proteins, oxidative stress response genes[8] | Protein Synthesis: Ribosomal protein genes[8] DNA Synthesis/Repair [8] Amino Acid Metabolism |
| Polyenes (Amphotericin B) | Oxidative Stress Response: Catalases, superoxide dismutases Osmotic Stress Response [4] Cell Wall Integrity: Genes involved in cell wall remodeling | Ergosterol Biosynthesis: Repression of some ERG genes Lipid Metabolism |
| Echinocandins (Caspofungin) | Cell Wall Integrity & Chitin Synthesis: CHS genes (chitin synthases)[5] Signaling Pathways: Components of PKC, HOG, and Calcineurin pathways[5] Stress Response: HSP90[1][5] | Cell Cycle & Growth: Genes related to budding and cytokinesis Glucan Synthesis: Downregulation of non-essential glucan-modifying enzymes |
Signaling Pathways in Antifungal Response
Fungal cells employ a complex network of signaling pathways to sense and respond to the stress induced by antifungal agents. These pathways often converge on the regulation of gene expression, leading to adaptive responses and, in some cases, drug resistance.
The inhibition of ergosterol synthesis by fluconazole is a key mechanism of its antifungal activity. The ergosterol biosynthesis pathway is a critical target for azole drugs.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of fluconazole.
Echinocandins, such as caspofungin, disrupt the fungal cell wall by inhibiting β-(1,3)-glucan synthesis. This triggers a compensatory response, primarily through the upregulation of chitin synthesis, which is regulated by several stress response pathways.
Caption: Cell wall integrity pathway and the compensatory response to caspofungin.
Several signaling pathways are central to the general stress response in C. albicans, enabling tolerance to various antifungal agents. The Hsp90 chaperone network, the calcium-calcineurin pathway, and the cAMP-PKA pathway are key players in orchestrating this response.[1][5][9][10]
Caption: Key signaling pathways involved in the general antifungal stress response.
Experimental Protocols
A robust and reproducible experimental workflow is essential for comparative transcriptomic studies. Below is a generalized protocol for analyzing the transcriptomic response of C. albicans to antifungal agents using RNA sequencing (RNA-seq).
Experimental Workflow: Comparative RNA-Seq Analysis
The following diagram outlines the major steps in a typical comparative transcriptomics experiment, from sample preparation to bioinformatics analysis.
Caption: A generalized workflow for comparative transcriptomic analysis using RNA-Seq.
Methodology Details:
-
Candida albicans Culture and Treatment:
-
Grow C. albicans (e.g., reference strain SC5314) in a suitable liquid medium (e.g., YPD) at 30°C with shaking to mid-log phase.
-
Expose the cultures to sub-inhibitory concentrations of the antifungal agents (e.g., fluconazole, amphotericin B, caspofungin) for a defined period (e.g., 6 hours).[8] An untreated or vehicle-only (e.g., DMSO) culture serves as the control.[8]
-
-
RNA Isolation and Quality Control:
-
Harvest fungal cells by centrifugation.
-
Isolate total RNA using a method that ensures efficient cell wall disruption, such as bead beating combined with a phenol-chloroform-based reagent or a commercial kit designed for yeast.[11]
-
Treat the RNA samples with DNase to remove any contaminating genomic DNA.[11]
-
Assess RNA quality and quantity using spectrophotometry (for purity) and microfluidic electrophoresis (for integrity).
-
-
RNA-Seq Library Preparation and Sequencing:
-
Bioinformatics Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads and trim adapter sequences and low-quality bases.
-
Alignment: Align the cleaned reads to the C. albicans reference genome.[7]
-
Quantification: Count the number of reads mapping to each annotated gene to determine expression levels.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly upregulated or downregulated in the treated samples compared to the control.[7]
-
Functional Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis on the list of differentially expressed genes to identify the biological processes and pathways that are most affected by the antifungal treatment.[13]
-
Conclusion
Comparative transcriptomic analysis provides invaluable insights into the multifaceted response of C. albicans to various antifungal agents. While azoles primarily trigger a response centered on ergosterol biosynthesis and drug efflux, echinocandins elicit a strong cell wall stress response, and polyenes induce a significant oxidative stress response. Understanding these distinct and overlapping transcriptional signatures is fundamental for identifying novel drug targets, developing synergistic drug combinations, and devising strategies to counteract the emergence of antifungal resistance.
References
- 1. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thecandidadiet.com [thecandidadiet.com]
- 3. researchgate.net [researchgate.net]
- 4. Changes in the Proteome of Candida albicans in Response to Azole, Polyene, and Echinocandin Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Candida albicans Antifungal Resistance and Tolerance in Bloodstream Infections: The Triad Yeast-Host-Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptomics and Phenotyping Define Genetic Signatures Associated with Echinocandin Resistance in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Genome-wide translational response of Candida albicans to fluconazole treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Optimized Protocol for RNA Isolation from Penicillium spp. and Aspergillus fumigatus Strains [mdpi.com]
- 12. Protocol for RNA-seq Expression Analysis in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptome Analyses of Candida albicans Biofilms, Exposed to Arachidonic Acid and Fluconazole, Indicates Potential Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Antifungal agent 14
This document provides critical safety and logistical information for the handling and disposal of Antifungal Agent 14 (CAS No.: 2710259-38-2). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to proper PPE protocols is mandatory to mitigate exposure risks.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Specifications and Use |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Protective gloves | Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for tears or holes before use.[2] |
| Body Protection | Impervious clothing / Laboratory coat | A disposable gown is preferred to prevent skin contact.[2] Ensure clothing is fully buttoned. |
| Respiratory Protection | Suitable respirator | A fit-tested N95 or higher-level respirator should be used, especially when handling the powder form or if aerosol generation is possible.[2] |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to maintain the stability of this compound and to prevent accidental exposure or release.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that an accessible safety shower and eye wash station are available[1]. The work area, such as a chemical fume hood, must be clean and uncluttered.
-
Personal Protective Equipment (PPE) Donning : Put on all required PPE as specified in Table 1.
-
Weighing and Aliquoting :
-
Conduct all weighing and handling of the powdered compound within a certified chemical fume hood or a ventilated balance enclosure to avoid dust and aerosol formation[1].
-
Use dedicated spatulas and weighing boats.
-
If preparing solutions, add the solvent to the pre-weighed powder slowly to prevent splashing.
-
-
Experimental Use :
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling[1].
-
Decontaminate all surfaces and equipment used.
-
Properly doff and dispose of single-use PPE.
-
Storage Conditions
| Form | Storage Temperature | Storage Conditions |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area[1]. |
| In Solvent | -80°C | Protect from direct sunlight and sources of ignition[1]. |
Emergency Procedures and Disposal Plan
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: Emergency First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth. Do not induce vomiting.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1] |
| Eye Contact | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water for at least 15 minutes. Promptly call a physician.[1] |
| Inhalation | Immediately relocate to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a physician.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Collect Waste : Collect all solid waste (e.g., contaminated gloves, wipes, weighing boats) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing the agent in a sealed, labeled hazardous waste container.
-
Spillage : In case of a spill, collect the spillage using appropriate absorbent material[1].
-
Regulatory Compliance : Dispose of all waste in accordance with prevailing country, federal, state, and local regulations[1]. Do not release into the environment[1].
Experimental Workflow and Safety Logic
The following diagrams illustrate the standard workflow for handling this compound and the logical relationship of safety measures.
Caption: Standard operational workflow for handling this compound.
Caption: Logical relationship between hazards, controls, and safety outcomes.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
